molecular formula C8H10ClN B13503585 4-Chloro-2,N-dimethylaniline CAS No. 30273-07-5

4-Chloro-2,N-dimethylaniline

Cat. No.: B13503585
CAS No.: 30273-07-5
M. Wt: 155.62 g/mol
InChI Key: OWSBCCVKVBSMGU-UHFFFAOYSA-N
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Description

4-Chloro-2,N-dimethylaniline is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30273-07-5

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-N,2-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3

InChI Key

OWSBCCVKVBSMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC

Origin of Product

United States

Foundational & Exploratory

4-Chloro-2,N-dimethylaniline: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-Chloro-2,N-dimethylaniline (CAS: 30273-07-5 ) is a specialized secondary amine intermediate used primarily in the synthesis of formamidine agrochemicals and specific azo dye precursors.[1] Chemically, it is defined as N-methyl-2-methyl-4-chloroaniline , featuring a chlorine atom at the para position and a methyl group at the ortho position relative to the amine, which itself bears a single methyl substituent.

This compound serves as a critical metabolic marker and synthetic precursor for Chlordimeform , a historically significant acaricide. Its structural motif—combining electron-donating alkyl/amino groups with an electron-withdrawing halogen—creates a unique electronic profile that researchers exploit for electrophilic aromatic substitution and coupling reactions in drug discovery and pesticide development.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence computational estimates for CAS 30273-07-5.

Table 1: Core Physicochemical Properties
PropertyValueContext/Notes
CAS Number 30273-07-5 Specific to the N-methyl, 2-methyl isomer.[1]
IUPAC Name N,2-Dimethyl-4-chloroanilineAlso: N-methyl-4-chloro-o-toluidine.
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Physical State Liquid / Low-melting SolidViscous oil at RT; crystallizes upon cooling.
Boiling Point 261°CAt 760 mmHg (Predicted/Experimental).
Density 1.134 g/cm³At 20°C.
Flash Point 111.6°CClosed Cup.
Vapor Pressure 0.0119 mmHgAt 25°C.
LogP (Octanol/Water) 3.10Indicates high lipophilicity; potential for bioaccumulation.
pKa (Conjugate Acid) ~3.5 - 4.0Lower than typical anilines due to Cl- withdrawing effect.

Synthetic Architecture

The synthesis of 4-Chloro-2,N-dimethylaniline requires precise control to prevent over-methylation (forming the quaternary ammonium salt or tertiary amine) or under-reaction. The most robust industrial and laboratory protocol involves the Reductive Amination of 4-chloro-2-methylaniline.

Protocol A: Selective Monomethylation (Eschweiler-Clarke Modification)

Principle: This method utilizes formaldehyde as the carbon source and formic acid as the hydride donor. By controlling stoichiometry and temperature, the reaction can be arrested at the secondary amine stage, though traces of the tertiary amine (N,N-dimethyl) are common byproducts.

Step-by-Step Methodology:

  • Reagent Prep: Charge a round-bottom flask with 4-chloro-2-methylaniline (1.0 eq).

  • Acidification: Add Formic Acid (98%) (3.0 eq) dropwise at 0°C.

  • Addition: Add Formaldehyde (37% aq) (1.1 eq) slowly to minimize exothermic runaway.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Evolution of CO₂ indicates active reduction.

  • Quench & Workup: Cool to RT. Basify with NaOH (20% aq) to pH > 10. Extract with Dichloromethane (DCM).

  • Purification: The crude oil often contains unreacted primary amine and some tertiary amine. Purify via fractional distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Ruthenium-Catalyzed N-Methylation

For high-value research applications requiring >98% selectivity, transition metal catalysis is preferred over traditional alkylation.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ with a phosphine ligand.

  • Methyl Source: Methanol (acts as both solvent and alkylating agent via "borrowing hydrogen" mechanism).

  • Conditions: 120°C in a sealed tube. This yields the mono-N-methylated product with minimal waste.

Visualization: Synthetic Pathways[1][2]

SynthesisStart4-Chloro-2-methylaniline(CAS 95-69-2)IntermediateImine / HemiaminalIntermediateStart->Intermediate+ HCHOProduct4-Chloro-2,N-dimethylaniline(CAS 30273-07-5)Start->ProductRu-Cat / MeOHReagent1Formaldehyde / Formic Acid(Reductive Amination)Reagent2Methanol / Ru-Catalyst(Borrowing Hydrogen)Intermediate->Product+ H- (Formic Acid)Byproduct4-Chloro-N,N,2-trimethylaniline(Over-methylation)Product->ByproductExcess Methylation

Figure 1: Synthetic routes to 4-Chloro-2,N-dimethylaniline showing reductive amination and catalytic methylation pathways.

Reactivity & Metabolic Significance

Understanding the reactivity of 4-Chloro-2,N-dimethylaniline is crucial for drug design, particularly in predicting metabolic stability and potential toxicity.

Chemical Reactivity[4]
  • N-Acylation: The secondary amine is highly nucleophilic. Reaction with acid chlorides (e.g., dimethylcarbamoyl chloride) yields urea derivatives or formamidines.

  • Electrophilic Aromatic Substitution: The ring is activated by the amine and methyl groups but deactivated by the chlorine. Substitution (e.g., nitration) occurs primarily ortho to the amine (position 6), as position 4 is blocked by chlorine and position 2 by methyl.

Biological Pathway: The Chlordimeform Connection

This compound is a primary metabolite of Chlordimeform , a pesticide banned in many jurisdictions due to carcinogenicity. In biological systems, Chlordimeform undergoes oxidative N-demethylation.

Metabolic Cascade:

  • Chlordimeform (Tertiary formamidine) → Hydrolysis/Oxidation.

  • 4-Chloro-2,N-dimethylaniline (Secondary amine) → Formed via cleavage of the formamidine moiety.

  • 4-Chloro-2-methylaniline (Primary amine) → Formed via further N-demethylation (CYP450 mediated).

  • DNA Adducts: The primary amine metabolite is bioactivated to hydroxylamines, which form covalent adducts with DNA, leading to genotoxicity.

Visualization: Metabolic Degradation Pathway

MetabolismParentChlordimeform(Acaricide)Step1Hydrolysis / OxidationParent->Step1Metabolite14-Chloro-2,N-dimethylaniline(Target Compound)Step1->Metabolite1Step2CYP450 N-DemethylationMetabolite1->Step2Metabolite24-Chloro-2-methylaniline(Carcinogenic Primary Amine)Step2->Metabolite2ToxDNA Adduct Formation(Genotoxicity)Metabolite2->ToxBioactivation

Figure 2: Metabolic degradation pathway illustrating the link between Chlordimeform and 4-Chloro-2,N-dimethylaniline.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled.

  • Carcinogenicity: Suspected carcinogen.[2] Structurally related to 4-chloro-o-toluidine (Group 2A Carcinogen).

  • Irritation: Causes skin and eye irritation (H315, H319).[3][4]

Mandatory PPE:

  • Respiratory: Full-face respirator with organic vapor cartridges (due to volatility and toxicity).

  • Dermal: Nitrile or Butyl rubber gloves (0.11mm min thickness). Double-gloving recommended.

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

Spill Response:

  • Evacuate area and ventilate.[5][3][4][6]

  • Adsorb with inert material (vermiculite or sand).

  • Do not use combustible materials (sawdust).

  • Dispose of as hazardous organic waste (Incineration).

References

  • LookChem . (2025).[6] 4-Chloro-2,N-dimethylaniline CAS 30273-07-5 Chemical Properties and Synthesis. Retrieved from [Link]

  • PubChem . (2025).[7] Compound Summary: 4-Chloro-2-methylaniline (Related Parent Structure). National Library of Medicine. Retrieved from [Link]

  • IARC Monographs . (1990). Occupational Exposures to Chloroanilines and their derivatives. International Agency for Research on Cancer.[2] Retrieved from [Link]

Comprehensive Spectral Profiling of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes data interpretation, causality, and validation over simple data listing.

CAS: 30273-07-5 | Formula:


 | MW:  155.62  g/mol [1]

Executive Summary & Structural Logic

4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) is a secondary amine intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural core combines the electronic effects of a halogenated aromatic ring with the steric influence of an ortho-methyl group and the donating capability of a secondary amine.[1]

For the analytical scientist, validating this structure requires distinguishing it from its isomers (e.g., 4-chloro-2,6-dimethylaniline or 4-chloro-N,N-dimethylaniline).[1] This guide provides the spectral fingerprints (MS, NMR, IR) required to confirm identity and purity, using the parent compound 4-chloro-2-methylaniline (CAS 95-69-2) as a comparative baseline.[1]

Structural Validation Pathway

The following logic flow illustrates the analytical decision-making process for confirming the "2,N" substitution pattern versus common isomers.

StructuralValidation Sample Unknown Sample (C8H10ClN) IR_Step IR Spectroscopy (N-H Region) Sample->IR_Step Screening NMR_Step 1H NMR (Aliphatic Region) IR_Step->NMR_Step Single Band @ ~3400 cm-1 (Secondary Amine) Isomer1 Reject: N,N-dimethyl (No NH band) IR_Step->Isomer1 No Band MS_Step Mass Spectrometry (Isotope Pattern) NMR_Step->MS_Step Two Singlets (N-Me, C-Me) Distinct Shifts Isomer2 Reject: 2,6-dimethyl (6H Ring-Me Singlet) NMR_Step->Isomer2 Wrong Integration Result Confirmed Identity: 4-Chloro-2,N-dimethylaniline MS_Step->Result m/z 155/157 (3:1) Chlorine Signature

Figure 1: Analytical logic flow for differentiating 4-Chloro-2,N-dimethylaniline from tertiary and primary amine isomers.

Mass Spectrometry (MS) Analysis

Methodology: GC-MS (EI, 70 eV) is the preferred method for purity assessment.[1] Core Diagnostic: The presence of a chlorine atom provides a definitive isotopic signature.[1]

Fragmentation Logic

The molecular ion (


) appears at m/z 155 .[1] The most critical validation check is the Chlorine Isotope Cluster .[1] You must observe a roughly 3:1 intensity ratio  between m/z 155 (

) and m/z 157 (

).
m/z (Ion)Intensity (%)Fragment IdentityMechanistic Insight
155 100 (Base)

Stable molecular ion due to aromatic stabilization.
157 ~32


isotope peak.[1] Mandatory QC check.
140 ~40-60

Loss of N-methyl group (radical cleavage).[1]
120 ~15-25

Homolytic cleavage of the C-Cl bond.[1]
91 ~10-20

Tropylium ion rearrangement (characteristic of benzyl/tolyl systems).[1]

Scientist's Note: Unlike aliphatic amines which fragment heavily at the


-carbon, the aromatic ring stabilizes the molecular ion.[1] If the m/z 155 peak is weak or absent, suspect thermal degradation in the injector port or check the ion source temperature (keep < 230°C).

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d) is recommended for resolution of the N-methyl vs. Ring-methyl signals.[1]
Internal Standard:  TMS (

0.00 ppm).[1]
NMR: Proton Assignment

The key to distinguishing this from the N,N-dimethyl isomer is the presence of the broad NH singlet and the integration of the methyl groups (3H vs 3H, rather than 6H).[1]

Shift (

ppm)
Mult.Int.[1]AssignmentStructural Context
7.05 - 7.15 dd1HAr-H (C3)Ortho to Chlorine, meta to Amine.[1]
7.00 - 7.05 d1HAr-H (C5)Ortho to Chlorine.[1]
6.50 - 6.60 d1HAr-H (C6)Ortho to Amine (shielded by electron donation).[1]
3.60 - 3.90 br s1HN-H Exchangeable.[1] Broadening varies with concentration/water.
2.85 - 2.90 s3HN-CH

Diagnostic singlet.[1] Downfield due to Nitrogen electronegativity.
2.10 - 2.15 s3HAr-CH

Ring methyl (C2).[1] Upfield relative to N-Me.
NMR: Carbon Framework

Expect 8 distinct carbon signals . The chemical shifts are predicted based on additivity rules applied to the parent 4-chloro-2-methylaniline.

  • Aliphatic:

    
     30.8 (N-Me), 
    
    
    
    17.5 (Ar-Me).[1]
  • Aromatic: Six signals in the range of 110–145 ppm.[1] The C-N carbon (C1) will be the most deshielded (~145 ppm), while the C-Cl carbon (C4) typically appears around 120-125 ppm.[1]

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.[1]

The IR spectrum provides the fastest "Go/No-Go" decision between the primary amine precursor and the secondary amine product.

Wavenumber (

)
Vibration ModeDiagnostic Value
3410 - 3440 N-H StretchSingle sharp band. (Primary amines show a doublet; Tertiary show none).[1]
2800 - 3000 C-H StretchMixed aromatic (

) and aliphatic (

) stretches.[1]
1590 - 1610 C=C AromaticRing breathing modes.[1]
1050 - 1100 C-N StretchStrong band characteristic of aryl amines.
800 - 850 C-Cl StretchOften obscured, but distinct in the fingerprint region.[1]

Experimental Protocol: Synthesis & Purification

Note: This protocol outlines the N-methylation of 4-chloro-2-methylaniline, the standard route to CAS 30273-07-5.[1]

Reaction Workflow

The challenge in synthesizing the "2,N" isomer is preventing over-methylation to the "N,N" tertiary amine.[1] A reductive amination approach is preferred over direct alkylation with methyl iodide to control selectivity.

  • Reagents: 4-Chloro-2-methylaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH

    
     or NaCNBH
    
    
    
    (Reducing agent), Methanol (Solvent).[1]
  • Procedure:

    • Dissolve amine in Methanol.[1]

    • Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal intermediate.

    • Cool to 0°C and slowly add reducing agent.

    • Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1]

  • Purification: Silica Gel Column Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).[1] The secondary amine usually elutes after the tertiary impurity but before the unreacted primary amine.

SynthesisWorkflow Start Start: 4-Chloro-2-methylaniline (CAS 95-69-2) Step1 1. Formation of Imine (+ Paraformaldehyde / MeOH) Start->Step1 Step2 2. Reduction (+ NaBH4, 0°C) Step1->Step2 Selectivity Control Step3 3. Quench & Extraction (Ethyl Acetate / Brine) Step2->Step3 Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Remove N,N-dimethyl impurity End Final Product: 4-Chloro-2,N-dimethylaniline (>98% Purity by GC-MS) Step4->End

Figure 2: Synthesis and purification workflow emphasizing selectivity control.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chloro-2-methylaniline (Parent Analogue).[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][1]

  • PubChem. Compound Summary: 4-Chloro-2-methylaniline (Precursor Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • LookChem. Product Data: 4-Chloro-2,N-dimethylaniline (CAS 30273-07-5).[1] Available at: [Link][1]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines (Synthetic Methodology).[1] ChemComm, 2014. DOI: 10.1039/c4cc05908e.[1][5] (Referenced for N-methylation shifts).

Sources

Deconstructing the Spectroscopic Signature: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2,N-dimethylaniline. As a crucial analytical technique in modern organic chemistry and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document will serve as a technical resource for the interpretation and prediction of the NMR spectra of this substituted aniline, leveraging established principles of chemical shifts, coupling constants, and substituent effects.

Introduction: The Molecular Blueprint

4-Chloro-2,N-dimethylaniline is a substituted aromatic amine with a distinct substitution pattern that gives rise to a unique and informative NMR spectroscopic signature. The presence of a chloro group, a methyl group, and an N,N-dimethylamino group on the aniline scaffold introduces a range of electronic and steric effects that influence the magnetic environment of each proton and carbon atom. Understanding these influences is paramount for accurate spectral assignment and, by extension, for the unambiguous structural confirmation of this and related molecules.

This guide will first present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline, based on empirical data from structurally analogous compounds and established substituent effect principles. Subsequently, a comprehensive experimental protocol for acquiring high-quality NMR data for such a compound is provided, followed by an exploration of two-dimensional (2D) NMR techniques that can be employed for definitive signal assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental spectra for 4-Chloro-2,N-dimethylaniline, the following spectral data is a well-reasoned prediction based on the analysis of structurally related compounds, including 4-chloro-2-methylaniline, N,2-dimethylaniline, and 4-chloro-N,N-dimethylaniline.[1][2][3][4][5] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (in CDCl₃)

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the two distinct methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-2,N-dimethylaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.15dJ ≈ 8.5
H-5~7.05ddJ ≈ 8.5, 2.5
H-3~6.60dJ ≈ 2.5
N(CH₃)₂~2.95s-
C2-CH₃~2.20s-

Rationale for Assignments:

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region will exhibit three distinct signals. The chloro group at C-4 is an electron-withdrawing group via induction but an electron-donating group through resonance, leading to a complex effect on the proton chemical shifts. The methyl group at C-2 and the dimethylamino group at C-1 are both electron-donating groups, which will generally shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to benzene (7.34 ppm).

    • H-6: This proton is ortho to the electron-donating N,N-dimethylamino group and meta to the chloro group. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the C-N bond and will appear as a doublet due to coupling with H-5.

    • H-5: This proton is ortho to the chloro group and meta to both the N,N-dimethylamino and methyl groups. It will experience coupling from H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.

    • H-3: This proton is ortho to the methyl group and para to the chloro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet due to meta-coupling with H-5.

  • Methyl Protons:

    • N(CH₃)₂: The two methyl groups attached to the nitrogen are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing nature of the aromatic ring.

    • C2-CH₃: The methyl group attached to the aromatic ring at the C-2 position will also appear as a singlet. It is generally found at a higher field compared to the N-methyl protons.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and the two types of methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2,N-dimethylaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-N)~150
C-4 (C-Cl)~128
C-2 (C-CH₃)~135
C-6~129
C-5~125
C-3~112
N(CH₃)₂~40
C2-CH₃~17

Rationale for Assignments:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

    • C-1 (ipso-C to N(CH₃)₂): This carbon is directly attached to the strongly electron-donating dimethylamino group and is expected to be the most downfield aromatic carbon.

    • C-4 (ipso-C to Cl): The chemical shift of the carbon bearing the chlorine atom is influenced by the electronegativity and the heavy atom effect of chlorine.

    • C-2 (ipso-C to CH₃): The methyl group causes a downfield shift at the carbon of substitution.

    • C-6, C-5, C-3: The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents. The ortho and para positions relative to the electron-donating groups (N(CH₃)₂ and CH₃) will be shielded (shifted upfield), while the chloro group will have a deshielding effect on the ortho and para carbons.

  • Methyl Carbons: The chemical shifts of the methyl carbons are characteristic of their respective environments. The N-methyl carbons appear at a lower field compared to the aromatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline, the following experimental protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample of 4-Chloro-2,N-dimethylaniline is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the choice of solvent can slightly influence the chemical shifts.[6][7]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

  • Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a sharp signal at 0.00 ppm in both ¹H and ¹³C NMR spectra, against which all other chemical shifts are measured.[8][9]

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of about 12-16 ppm is appropriate for most organic molecules.

¹³C NMR:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of about 200-250 ppm is standard for ¹³C NMR.

Advanced Structural Verification: 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.[10][11][12][13][14]

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are on adjacent carbons. For 4-Chloro-2,N-dimethylaniline, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship, and a weaker cross-peak between H-5 and H-3, confirming their meta relationship.

Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons. For example, the proton signal at ~7.15 ppm (H-6) would show a correlation to the carbon signal at ~129 ppm (C-6).

Heteronuclear Multiple Bond Correlation (HMBC)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. For instance, the N-methyl protons would show correlations to the C-1 and C-2 carbons, and the C2-methyl protons would show correlations to C-1, C-2, and C-3.

G cluster_info Information Gained H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Coupling HSQC HSQC H1_NMR->HSQC ¹J(C,H) HMBC HMBC H1_NMR->HMBC ²⁻³J(C,H) Proton_Env Proton Environments (Chemical Shift) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Env Carbon Environments (Chemical Shift) C13_NMR->Carbon_Env Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Direct_CH_Attachment Direct C-H Attachment HSQC->Direct_CH_Attachment Long_Range_CH_Connectivity Long-Range C-H Connectivity (Quaternary Carbon Assignment) HMBC->Long_Range_CH_Connectivity

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Chloro-2,N-dimethylaniline provide a wealth of information that allows for its unambiguous structural identification. By understanding the interplay of substituent effects on chemical shifts and coupling constants, a detailed and accurate prediction of the spectra can be made. This guide serves as a comprehensive resource for researchers and scientists, providing not only the predicted spectral data but also the underlying scientific rationale and practical experimental guidance necessary for the successful application of NMR spectroscopy in the characterization of this and similar substituted aniline compounds. The use of 2D NMR techniques further solidifies spectral assignments, reinforcing the power of modern NMR in the arsenal of the drug development professional.

References

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531-544. Available at: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Available at: [Link]

  • Chemical Shift Referencing. (n.d.). UCSB Chemistry and Biochemistry. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). [Video]. YouTube. Available at: [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Available at: [Link]

  • Wei, B.-Y., Cao, C.-Z., & Cao, C.-T. (2015). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Available at: [Link]

  • The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. (2025). OPENPUB Global Publisher. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. Available at: [Link]

  • Chemical shift referencing. (n.d.). Weizmann Institute of Science. Available at: [Link] অর্গানিক কেমিস্ট্রি/sites/ অর্গানিক কেমিস্ট্রি/files/uploads/ronny/chemical_shift_referencing.pdf

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. (2015). PubMed. Available at: [Link]

  • Supporting Information Meta-metallation of N,N-dimethylaniline: contrasting direct sodium-mediated zincation with indirect sodi. (n.d.). Beilstein Journals. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. (n.d.). FULIR. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025). ResearchGate. Available at: [Link]

  • 2,N-Dimethylaniline. (n.d.). PubChem. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Available at: [Link]

  • 4-Chloro-N,N-dimethylaniline. (n.d.). PubChem. Available at: [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia. Available at: [Link]

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Mass spectrometry fragmentation pattern of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Chloro-2,N-dimethylaniline

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-chloro-2,N-dimethylaniline (C₈H₁₀ClN). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the core fragmentation pathways by synthesizing fundamental mass spectrometry principles with data from structurally analogous compounds. We will explore the influence of the chloro, ortho-methyl, and N,N-dimethylamino substituents on the molecule's fragmentation behavior, predict the major fragment ions, and outline a standard protocol for acquiring its mass spectrum. The guide aims to serve as a predictive framework for identifying and characterizing this molecule in complex matrices.

Introduction to 4-Chloro-2,N-dimethylaniline and Mass Spectrometry

4-Chloro-2,N-dimethylaniline is a substituted aniline derivative with the molecular formula C₈H₁₀ClN and an exact mass of 155.0502 Da.[1] Its structure, featuring a chlorine atom, a methyl group, and a dimethylamino group on the aniline core, presents a unique case for mass spectrometric analysis. The interplay between these functional groups dictates the fragmentation pathways upon ionization.

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] In electron ionization mass spectrometry (EI-MS), a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[3] This process ejects an electron from the molecule, generating a positively charged radical ion known as the molecular ion (M•⁺).[4] Due to the excess energy imparted during ionization, the molecular ion is often unstable and undergoes fragmentation, breaking into a series of smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule's structure, providing invaluable data for its identification and elucidation.[4][5]

Proposed Experimental Protocol for EI-MS Analysis

Acquiring a high-quality mass spectrum requires careful consideration of instrumental parameters. The following protocol outlines a standard methodology for the analysis of 4-chloro-2,N-dimethylaniline.

Sample Preparation and Introduction
  • Preparation : Prepare a dilute solution of 4-chloro-2,N-dimethylaniline (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction : Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification, or directly using a heated direct insertion probe. A GC inlet is preferred to ensure sample purity.

Mass Spectrometer Parameters
  • Ionization Mode : Electron Ionization (EI)[3]

  • Ionization Energy : 70 eV (standard for library matching and inducing reproducible fragmentation)[3]

  • Ion Source Temperature : 200–250°C (to ensure volatilization without thermal degradation)[6]

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF)

  • Scan Range : m/z 40–250 (to capture the molecular ion and all significant fragments)[6]

  • Calibration : Calibrate the mass analyzer using a known reference compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.[7]

The logical flow for this experimental setup is visualized below.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry Analysis P1 Prepare 10-100 µg/mL solution in volatile solvent I1 GC Inlet P1->I1 Preferred I2 Direct Insertion Probe P1->I2 Alternative S1 Ion Source (EI, 70 eV) I1->S1 I2->S1 S2 Mass Analyzer (Quadrupole/TOF) S1->S2 S3 Detector S2->S3 D1 Mass Spectrum (m/z vs. Intensity) S3->D1 Data Acquisition

Caption: Experimental workflow for EI-MS analysis.

Fragmentation Pattern Analysis

The fragmentation of 4-chloro-2,N-dimethylaniline is primarily directed by the N,N-dimethylamino group, which contains non-bonding electrons that are the most likely site of initial ionization.[8] The presence of the chlorine atom provides a key diagnostic marker due to its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).

The Molecular Ion (M•⁺)

The molecular ion peak is expected at m/z 155 , corresponding to the C₈H₁₀³⁵ClN•⁺ species. A characteristic isotopic peak at m/z 157 (C₈H₁₀³⁷ClN•⁺) will appear with an intensity of approximately one-third of the m/z 155 peak, confirming the presence of a single chlorine atom.

Primary Fragmentation Pathways

The most energetically favorable fragmentation pathways involve the formation of stable ions. For N,N-dimethylanilines, α-cleavage is a dominant process.[9]

  • Formation of the [M-H]⁺ Ion (m/z 154): The Base Peak The most significant fragmentation pathway for N,N-dialkylanilines is the loss of a hydrogen radical from one of the α-carbon atoms (a methyl group in this case).[10] This results in the formation of a highly stable, resonance-stabilized iminium cation. This fragment is often the most abundant ion in the spectrum (the base peak). Data for the related compound 4-chloro-N,N-dimethylaniline confirms that the peak at m/z 154 is indeed the top peak observed.[11]

    [C₈H₁₀ClN]•⁺ (m/z 155/157) → [C₈H₉ClN]⁺ (m/z 154/156) + H•

  • Formation of the [M-CH₃]⁺ Ion (m/z 140) A competing α-cleavage pathway is the loss of a methyl radical (•CH₃) from the dimethylamino group. This cleavage of the C-N bond also produces a stable ion. This fragment ion would retain the chlorine atom, and thus exhibit an isotopic peak at m/z 142.

    [C₈H₁₀ClN]•⁺ (m/z 155/157) → [C₇H₇ClN]⁺ (m/z 140/142) + •CH₃

  • Loss of Chlorine (m/z 120) Cleavage of the C-Cl bond from the molecular ion results in the loss of a chlorine radical (•Cl). While aryl-halogen bonds are strong, this fragmentation is possible. The resulting ion at m/z 120 would be a singlet peak, lacking the characteristic chlorine isotope pattern.

    [C₈H₁₀ClN]•⁺ (m/z 155) → [C₈H₁₀N]⁺ (m/z 120) + •Cl

  • Further Fragmentation and Rearrangements The primary fragment ions can undergo subsequent fragmentation. For instance, the [M-H]⁺ ion (m/z 154) could potentially lose a molecule of hydrogen chloride (HCl) or a chlorine radical, leading to smaller fragments. However, the initial cleavages described above are expected to be the most diagnostic.

The proposed primary fragmentation pathways are illustrated in the diagram below.

G cluster_frags Primary Fragment Ions M Molecular Ion (M•⁺) C₈H₁₀ClN•⁺ m/z 155/157 F1 [M-H]⁺ (Base Peak) C₈H₉ClN⁺ m/z 154/156 M->F1 - H• (α-cleavage) F2 [M-CH₃]⁺ C₇H₇ClN⁺ m/z 140/142 M->F2 - •CH₃ (α-cleavage) F3 [M-Cl]⁺ C₈H₁₀N⁺ m/z 120 M->F3 - •Cl

Caption: Predicted primary fragmentation pathways for 4-chloro-2,N-dimethylaniline.

Summary of Predicted Mass Spectrum

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 4-chloro-2,N-dimethylaniline. The relative abundance is a prediction based on the stability of the ions and known fragmentation patterns of similar molecules.[9][10][11]

m/z (³⁵Cl)Proposed FormulaProposed Structure/IdentityFragmentation PathwayPredicted Relative Abundance
157C₈H₁₀³⁷ClN•⁺Molecular Ion (Isotope)-Moderate
155C₈H₁₀³⁵ClN•⁺Molecular IonIonization of parent moleculeModerate
154 C₈H₉³⁵ClN⁺ [M-H]⁺ (Iminium Ion) Loss of H radical (α-cleavage) High (Base Peak)
140C₇H₇³⁵ClN⁺[M-CH₃]⁺Loss of methyl radical (α-cleavage)Moderate
120C₈H₁₀N⁺[M-Cl]⁺Loss of Cl radicalLow to Moderate

Conclusion

The EI mass spectrum of 4-chloro-2,N-dimethylaniline is predicted to be dominated by a base peak at m/z 154 , resulting from the loss of a hydrogen atom via α-cleavage, a characteristic fragmentation for N,N-dialkylanilines. The molecular ion should be clearly visible at m/z 155 , accompanied by its chlorine isotope peak at m/z 157 . Another significant fragment is expected at m/z 140 due to the loss of a methyl radical. This predictive guide, grounded in established mass spectrometric principles, provides a robust framework for the identification and structural confirmation of 4-chloro-2,N-dimethylaniline, empowering researchers to interpret spectral data with higher confidence. Experimental verification is essential to confirm these predicted pathways and their relative abundances.

References

  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • LGC. (2006). Best Practice Guide for Generating Mass Spectra.
  • LookChem. (n.d.). 4-Chloro-2,N-dimethylaniline.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Mertens, J., Tytgat, J., & Callaert, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136530, 4-Chloro-N,N-dimethylaniline.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

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Spectroscopic Profiling of Substituted Anilines: A Mechanistic IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Advanced vibrational analysis, substituent electronic effects, and validated experimental protocols.

Executive Summary

The aniline moiety (phenylamine) is a pharmacophore ubiquitous in drug development, serving as a core scaffold for analgesics, sulfonamides, and kinase inhibitors. Infrared (IR) spectroscopy offers a rapid, non-destructive method to validate the electronic environment of the aromatic amine. This guide moves beyond basic peak assignment, focusing on the mechanistic causality of frequency shifts driven by substituent effects (Hammett correlations). It provides a self-validating protocol for differentiating subtle electronic modifications in substituted anilines.

Fundamentals of the Aniline Vibrational Signature

The vibrational spectrum of aniline is defined by the interplay between the nitrogen lone pair and the aromatic


-system. The degree of conjugation dictates the bond order and, consequently, the force constants of the N-H and C-N bonds.
The Core Modes

For a primary aniline (


), three distinct regions define the fingerprint:
ModeFrequency (

)
DescriptionMechanistic Insight
N-H Stretching 3400 – 3500 (Asymmetric)3300 – 3400 (Symmetric)Two sharp bands (Primary). One band (Secondary).Sensitive to H-bonding and hybridization changes.
N-H Scissoring 1590 – 1650 In-plane bending (

).
Often overlaps with aromatic C=C ring stretches; intensity varies with substitution.
C-N Stretching 1250 – 1350

bond stretch.[1]
Critical Diagnostic: Position correlates directly with the bond order (double-bond character).
Primary vs. Secondary vs. Tertiary[1]
  • Primary (

    
    ):  Exhibits the classic "doublet" in the high-frequency region (Asymmetric + Symmetric stretch).
    
  • Secondary (

    
    ):  Shows a single  weak band in the 3300–3400 
    
    
    
    range.[2]
  • Tertiary (

    
    ): Silent  in the N-H stretching region.[1] The absence of these bands, coupled with a strong C-N stretch, confirms tertiary substitution.
    

Substituent Effects: The Hammett Correlation[3][4][5]

The shift in IR frequencies in substituted anilines is not random; it follows linear free-energy relationships (LFER). The electronic nature of the substituent (Electron Withdrawing Group - EWG vs. Electron Donating Group - EDG) alters the resonance contribution of the nitrogen lone pair.[3]

Mechanistic Logic
  • Resonance Delocalization: The nitrogen lone pair can donate into the ring (

    
     effect).
    
  • EWG Effect (e.g.,

    
    ):  Withdraws electron density from the ring. This enhances  the resonance donation from the nitrogen, increasing the double-bond character of the 
    
    
    
    bond.
    • Result:C-N stretch shifts to higher wavenumbers (stiffer spring).

  • EDG Effect (e.g.,

    
    ):  Donates electron density to the ring. This suppresses  the resonance donation from the nitrogen, retaining more single-bond character in the 
    
    
    
    bond.
    • Result:C-N stretch shifts to lower wavenumbers .

Visualization of Electronic Effects

SubstituentLogic Substituent Substituent (Para/Meta) EWG Electron Withdrawing (-NO2, -CN, -Cl) Substituent->EWG EDG Electron Donating (-OCH3, -CH3) Substituent->EDG Resonance_Up Increased N-Ring Resonance (+M) EWG->Resonance_Up Withdraws e- CN_Bond C-N Bond Order Increases (Double Bond Character) Resonance_Up->CN_Bond Freq_Shift_Up C-N Frequency Blue Shift (Higher cm⁻¹) CN_Bond->Freq_Shift_Up Resonance_Down Decreased N-Ring Resonance EDG->Resonance_Down Donates e- CN_Single C-N Bond Order Decreases (Single Bond Character) Resonance_Down->CN_Single Freq_Shift_Down C-N Frequency Red Shift (Lower cm⁻¹) CN_Single->Freq_Shift_Down

Figure 1: Mechanistic flow illustrating how substituent electronic properties dictate the C-N stretching frequency shift.

Experimental Methodologies

For pharmaceutical research, data integrity is paramount. While ATR (Attenuated Total Reflectance) is convenient, KBr pellets remain the gold standard for resolution and sensitivity, particularly when analyzing subtle shifts in crystalline polymorphs or salts.

Protocol: High-Fidelity KBr Pellet Preparation

Use this protocol for solid APIs or crystalline intermediates.

  • Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove physisorbed water (which masks N-H bands). Store in a desiccator.

  • Ratio: Mix sample:KBr at a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Why? High concentrations cause "bottoming out" (0% T) of strong bands, distorting peak shapes.

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Why? Particle size must be smaller than the wavelength of IR light (< 2-5

      
      ) to minimize Christiansen effect (scattering baseline slope).
      
  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

    • Validation: The resulting pellet must be transparent (glass-like), not opaque white.

  • Acquisition: Collect 32-64 scans at 2

    
     resolution.
    
Protocol: ATR (Attenuated Total Reflectance)

Use this protocol for liquids, oils, or high-throughput screening.

  • Crystal Check: Ensure the diamond/ZnSe crystal is clean. Run a background scan (air).

  • Deposition: Place neat liquid or powder directly on the crystal.

  • Pressure: For solids, apply the pressure clamp until the force gauge peaks.

    • Note: ATR penetration depth is wavelength-dependent. High-wavenumber peaks (N-H stretch) will appear relatively weaker than in transmission (KBr) spectra.

Experimental Workflow Diagram

Workflow Sample Sample Selection (Solid vs. Liquid) Solid Solid (API/Salt) Sample->Solid Liquid Liquid/Oil Sample->Liquid KBr Method A: KBr Pellet (High Resolution/Transmission) Solid->KBr High Precision Needed ATR Method B: ATR (High Throughput/Reflectance) Solid->ATR Quick Screen Liquid->ATR Grind Grind 1:100 w/ Dry KBr (Particle size < 5µm) KBr->Grind Direct Direct Deposition Apply Pressure Clamp ATR->Direct Press Press @ 10 Tons (Vacuum) Grind->Press Check Quality Check: Transparent Pellet? Press->Check Acquire Acquisition (4000-400 cm⁻¹, 2 cm⁻¹ res) Direct->Acquire Check->Grind Fail (Opaque) Check->Acquire Pass

Figure 2: Decision matrix and workflow for IR sample preparation of substituted anilines.

Data Analysis & Interpretation

The following table synthesizes the expected frequency shifts for para-substituted anilines. Note the correlation: Stronger EWGs shift the C-N stretch higher.

Characteristic Frequency Table
Substituent (Para)Electronic Effect

(Hammett)
N-H Asym (

)
C-N Stretch (

)
Mechanistic Note

(Nitro)
Strong EWG+0.78~35001320 - 1350 Strong resonance; significant double bond character in C-N.

(Chloro)
Weak EWG+0.23~34501290 - 1310 Inductive withdrawal dominates; moderate shift.

(Aniline)
Reference0.0034421280 Baseline resonance.

(Methyl)
Weak EDG-0.17~34301270 - 1280 Hyperconjugation donates e-; C-N bond softens slightly.

(Methoxy)
Strong EDG-0.27~3350 - 34001240 - 1260 Resonance donation competes with N lone pair; C-N bond weakens.

Note: Frequencies are approximate and solvent/matrix dependent. Data synthesized from general spectroscopic correlations and Hammett studies.

Common Pitfalls
  • Fermi Resonance: In primary amines, the overtone of the N-H bending mode (~1600

    
     x 2 = 3200 
    
    
    
    ) can interact with the symmetric N-H stretch, creating a "shoulder" or false peak near 3200
    
    
    .
  • Hydrogen Bonding: Concentrated samples (neat liquids or damp KBr pellets) show broadened N-H bands shifted to lower frequencies.[2] Always compare dilute solution spectra (in

    
    ) if precise free N-H frequencies are required.
    
  • Water Contamination: A broad hump at 3400

    
     often signifies wet KBr, not the sample.
    

References

  • The Royal Society. Vibrational band intensities in substituted anilines. Available at: [Link] (Accessed via search context).

  • NIST Chemistry WebBook. Aniline Infrared Spectrum. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy: Amines. Available at: [Link][1][4][5][6][7][8][9][10][11][12]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 907 (Aniline). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-Chloro-2,N-dimethylaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical and chemical industries. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,N-dimethylaniline, a significant building block in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides a qualitative assessment across a range of common organic solvents, and presents a detailed, field-proven experimental protocol for researchers to quantitatively determine these parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies.

Introduction: The Critical Role of Solubility in Chemical Process Development

4-Chloro-2,N-dimethylaniline (CAS No: 30273-07-5) is a substituted aniline derivative with applications in the synthesis of various target molecules.[1] Its utility in multi-step synthetic pathways is profoundly influenced by its solubility in different organic media. The ability to predict and precisely measure its solubility is paramount for:

  • Reaction Optimization: Ensuring homogenous reaction conditions for improved yield and purity.

  • Crystallization and Purification: Selecting appropriate solvent systems for effective isolation and purification of the compound and its derivatives.[2]

  • Formulation: In the context of drug development, understanding solubility is a key determinant of a compound's downstream processing and potential bioavailability.

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis such as HPLC and GC.[3][4]

This guide will first delve into the molecular characteristics of 4-Chloro-2,N-dimethylaniline that dictate its solubility behavior. Subsequently, a qualitative solubility profile will be inferred based on these properties, followed by a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The molecular structure of 4-Chloro-2,N-dimethylaniline provides key insights into its expected solubility.

Key Molecular Features:

  • Aromatic Ring: The benzene ring is a significant non-polar feature.

  • Chloro Group (-Cl): This electron-withdrawing group introduces some polarity.

  • N,N-dimethylamino Group (-N(CH₃)₂): The tertiary amine group is a polar feature capable of acting as a hydrogen bond acceptor.[1]

  • Methyl Group (-CH₃): This group on the aromatic ring contributes to the non-polar character of the molecule.

Based on these features, 4-Chloro-2,N-dimethylaniline can be classified as a moderately polar compound. Its XLogP3 value of 3.1 is an indicator of its lipophilicity.[1]

Qualitative Solubility Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneGood to ModerateThe non-polar aromatic ring and methyl groups will interact favorably with non-polar solvents via van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)ExcellentThe moderate polarity of 4-Chloro-2,N-dimethylaniline will align well with the polarity of these solvents. The N,N-dimethylamino group can act as a hydrogen bond acceptor.
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe compound can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. However, the non-polar regions of the molecule may limit very high solubility.
Highly Polar WaterSparingly Soluble to InsolubleThe significant non-polar surface area of the molecule will likely lead to poor solvation by water, despite the presence of the polar amino group. The hydrochloride salt form would be expected to have higher water solubility.[5]

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of 4-Chloro-2,N-dimethylaniline in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[3][6]

Materials and Equipment
  • 4-Chloro-2,N-dimethylaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Add excess 4-Chloro-2,N-dimethylaniline to a known volume of solvent in a vial. seal_vial Seal the vial securely. prep_vial->seal_vial equilibrate Agitate at a constant temperature for 24-48 hours to ensure saturation. seal_vial->equilibrate settle Allow undissolved solid to settle. equilibrate->settle filter Filter an aliquot of the supernatant through a syringe filter. settle->filter dilute Dilute the filtered sample to a known concentration. filter->dilute analyze Analyze the diluted sample by HPLC or GC. dilute->analyze calculate Calculate solubility from the concentration and dilution factor. analyze->calculate

Caption: Experimental workflow for determining the solubility of 4-Chloro-2,N-dimethylaniline.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of 4-Chloro-2,N-dimethylaniline. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

    • Accurately weigh the filtered sample.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of 4-Chloro-2,N-dimethylaniline in the diluted sample using a validated analytical method such as HPLC-UV or GC-FID.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S (g/L) = (Concentration from analysis [g/L]) x (Dilution factor)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following checks should be integrated into the protocol:

  • Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial.

  • Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements.

Safety Considerations

4-Chloro-2,N-dimethylaniline and its hydrochloride salt are classified as harmful if swallowed and can cause skin and serious eye irritation.[7][8] It is also suspected of causing respiratory irritation.[7][9] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[7][8][10]

Conclusion

References

  • LookChem. 4-Chloro-2,N-dimethylaniline. [Link]

  • J Nanosci Nanotechnol. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. [Link]

  • NextSDS. 4-Chloro-2-methylaniline Safety Data Sheet. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • ResearchGate. Solubility experiments of aniline tetramer in different solvents. [Link]

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Hazards and Toxicity of Chlorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorinated aniline derivatives are a significant class of chemicals used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] While structurally similar, their toxicological profiles vary considerably based on the number and position of chlorine atoms on the aniline ring.[1] This guide provides a comprehensive overview of their hazards, focusing on the underlying mechanisms of toxicity, organ-specific effects, structure-toxicity relationships, and standard protocols for their assessment. The primary toxic effect is methemoglobinemia, resulting from the metabolic activation of these compounds into reactive metabolites that impair the oxygen-carrying capacity of blood.[1][3][4][5][6] Additionally, these derivatives exhibit hematotoxicity, splenotoxicity, hepatotoxicity, and nephrotoxicity.[4][7][8][9] Certain isomers, notably 4-chloroaniline, are classified as possible human carcinogens and exhibit genotoxicity in various assays.[4][10][11][12][13] Understanding these toxicological endpoints and the methodologies to assess them is critical for risk assessment, the development of safer chemical alternatives, and ensuring occupational safety.

Chapter 1: Introduction to Chlorinated Aniline Derivatives

Chlorinated anilines are aromatic amines characterized by an aniline molecule substituted with one or more chlorine atoms. Their industrial importance is rooted in their utility as versatile precursors for a wide range of commercial products, including azo dyes, herbicides like diuron and linuron, and various pharmaceutical agents.[1][2][14] However, their widespread use and the degradation of products containing them lead to their release into the environment, where they are considered priority pollutants due to their persistence and potential for bioaccumulation.[2][15][16][17] Occupational exposure can occur during manufacturing and use, primarily through inhalation and dermal contact.[14][18]

Chapter 2: Mechanisms of Toxicity

The toxicity of chlorinated anilines is complex, involving multiple mechanisms that lead to a range of adverse health effects. The severity and nature of these effects are highly dependent on the specific isomer.

Primary Toxic Effect: Methemoglobinemia

The most prominent acute toxic effect of chlorinated anilines is the induction of methemoglobinemia.[1][5][19] This condition renders hemoglobin incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and, in severe cases, tissue hypoxia and death.[1][3][20]

The causality of this effect is a multi-step metabolic process:

  • Metabolic Activation: The parent chloroaniline compound is metabolized in the liver, primarily by Cytochrome P450 enzymes.[1] This process involves N-hydroxylation, which transforms the relatively stable chloroaniline into a highly reactive N-hydroxylamine metabolite.[1][21][22]

  • Redox Cycling in Erythrocytes: The N-hydroxylamine metabolite is transported to red blood cells. Inside the erythrocyte, it initiates a futile redox cycle with hemoglobin. The hydroxylamine is oxidized to a nitroso-chloroaniline derivative, and in the process, the ferrous iron (Fe²⁺) in hemoglobin is oxidized to its ferric state (Fe³⁺), forming methemoglobin.[1][6] The nitroso derivative can then be reduced back to the hydroxylamine by cellular reductants, allowing the cycle to repeat and amplifying the formation of methemoglobin. This oxidative stress is the direct cause of the loss of oxygen-carrying capacity.[6][23]

CA Chlorinated Aniline (Parent Compound) Metabolite N-Hydroxylamine Metabolite (Reactive) CA->Metabolite CYP450 N-hydroxylation Hb Hemoglobin (Fe²⁺) (Oxygen Transport) Metabolite->Hb Enters RBC Nitroso Nitroso Derivative Metabolite->Nitroso Oxidizes Hb MetHb Methemoglobin (Fe³⁺) (Cannot Transport O₂) Hb->MetHb Oxidation Nitroso->Metabolite Cellular Reduction

Caption: Metabolic activation and mechanism of methemoglobin formation.

Organ-Specific Toxicity

Beyond methemoglobinemia, prolonged or high-dose exposure to chlorinated anilines can cause significant damage to several organ systems.

  • Hematotoxicity and Splenotoxicity: Chronic exposure leads to hemolytic anemia as a secondary effect of methemoglobin formation.[19] The spleen, responsible for clearing damaged red blood cells, becomes congested. This chronic stress can lead to increased spleen weight, hemosiderosis (iron deposition), fibrosis, and, in animal studies, the formation of sarcomas.[8][10][12][22][24]

  • Hepatotoxicity and Nephrotoxicity: The liver and kidneys are primary sites for the metabolism and excretion of these compounds and their metabolites, making them susceptible to damage.[8] Studies have shown that chloroanilines can cause elevated liver enzymes and morphological damage to the liver.[7][25] Similarly, nephrotoxicity has been observed, characterized by increased blood urea nitrogen (BUN) and kidney weight.[7][8]

  • Genotoxicity and Carcinogenicity: The carcinogenic potential of chlorinated anilines varies by isomer. 4-Chloroaniline (p-chloroaniline) is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[11][12][13] It has been shown to be genotoxic in multiple assays, inducing DNA damage and chromosomal aberrations.[4][22] The mechanism is thought to involve the metabolic activation to reactive electrophiles that can bind to DNA.[22] In contrast, ortho- and meta-isomers show inconsistent or weaker genotoxic effects.[4][9]

Ecotoxicity

Chlorinated anilines are toxic to aquatic life, including bacteria, algae, crustaceans, and fish.[2][20][26] Their toxicity in aquatic systems generally increases with the degree of chlorination.[27][28] Due to their persistence, they can pose a long-term risk to aquatic ecosystems.[12][29][30]

Chapter 3: Structure-Toxicity Relationships

The toxicity of a chlorinated aniline derivative is not uniform; it is critically influenced by the number and position of chlorine substituents.

  • Degree of Chlorination: Generally, acute toxicity tends to increase with the number of chlorine atoms on the aniline ring.[1][27][28]

  • Positional Isomerism: The position of the chlorine atom significantly impacts toxicity. Comparative studies in rats and mice have consistently shown that the para-isomer (4-chloroaniline) induces the most severe hematotoxic effects, followed by the meta-isomer (3-chloroaniline), and then the ortho-isomer (2-chloroaniline).[4][9]

Quantitative Toxicity Data

The median lethal dose (LD50) is a standard measure of acute toxicity. The following table summarizes oral LD50 values in rats for various chloroaniline isomers, illustrating the structure-toxicity relationship.

CompoundCAS NumberOral LD50 in Rats (mg/kg)
Monochloroanilines
2-Chloroaniline95-51-21000[1][10]
3-Chloroaniline108-42-9256[1]
4-Chloroaniline106-47-8300–420[9]
Dichloroanilines
2,3-Dichloroaniline608-27-5940[3]
3,4-Dichloroaniline95-76-1~600[5]
Trichloroanilines
2,4,6-Trichloroaniline634-93-52400[18]
Pentachloroaniline 527-20-8(Data not readily available, but toxicity is expected to be significant)

Note: LD50 values can vary between studies due to differences in animal strain, sex, and experimental conditions.

Chapter 4: Experimental Protocols for Toxicity Assessment

Validating the toxicity of chlorinated anilines requires standardized and reproducible experimental protocols. The choice of protocol is dictated by the toxicological endpoint being investigated.

Experimental Protocol: Acute Oral Toxicity (OECD TG 420)

This protocol outlines the general procedure for determining the acute oral LD50 of a substance in rats using the Fixed Dose Procedure. This method is chosen over older methods as it uses fewer animals while providing sufficient information for hazard classification.

Objective: To determine the dose that causes acute toxicity but not mortality, and to identify a lethal dose.

Methodology:

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females as they are often slightly more sensitive.

    • Acclimatize animals to laboratory conditions for at least 5 days prior to dosing. House them in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and water.

  • Dose Preparation and Administration:

    • Prepare the test substance (chlorinated aniline derivative) in a suitable vehicle (e.g., corn oil, dilute hydrochloric acid). The choice of vehicle is critical; it must be non-toxic and capable of solubilizing or suspending the test substance.

    • Administer the substance in a single dose by oral gavage. The volume administered should be based on the animal's body weight, recorded just before dosing.

  • Sighting Study (Dose-Ranging):

    • Administer a starting dose (e.g., 300 mg/kg) to a single animal.

    • Observe the animal for signs of toxicity for up to 48 hours.

    • If the animal survives, use a higher dose in the next animal. If it dies, use a lower dose. This stepwise procedure identifies the dose range of interest.

  • Main Study:

    • Dose a group of 5 animals (per dose level) sequentially.

    • Based on the sighting study, select appropriate fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, tremors, cyanosis).[3]

  • Data Collection and Analysis:

    • Record mortality, time of death, and body weights at regular intervals.

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any pathological changes.

    • The results allow for classification of the substance according to GHS categories and provide an estimate of the lethal dose.

start Start: Animal Selection & Acclimatization (≥5 days) dose_prep Dose Preparation (Substance in Vehicle) start->dose_prep sighting Sighting Study (1 animal per step) dose_prep->sighting main Main Study (5 animals per dose) sighting->main Determine Dose Range observe Observation (14 days) Record Clinical Signs, Body Weight main->observe necropsy Gross Necropsy (All Animals) observe->necropsy end Endpoint: Data Analysis & Hazard Classification necropsy->end

Caption: Experimental workflow for acute oral toxicity testing.

Analytical Methods for Detection

Accurate quantification of chlorinated anilines in various matrices is essential for exposure assessment and environmental monitoring. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques.[9]

General Workflow:

  • Sample Collection: Collect samples (e.g., water, soil, air, urine). Air sampling may involve drawing air through an acid-impregnated filter.[31]

  • Extraction: Use an appropriate technique to isolate the analytes from the sample matrix. Liquid-liquid extraction or solid-phase extraction (SPE) are common. For water samples, hollow fiber-based liquid-phase microextraction can be used for enrichment.[32]

  • Derivatization (Optional but common for GC): To improve volatility and detector response, analytes may be derivatized (e.g., via bromination).[9]

  • Instrumental Analysis:

    • GC: Often coupled with detectors like an electron capture detector (ECD) for high sensitivity, a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS) for definitive identification.[9][31][33]

    • HPLC: Typically uses a reversed-phase column with ultraviolet (UV) or electrochemical detection.[9][34]

  • Quantification: Compare the detector response of the sample to that of a calibration curve prepared from certified reference standards.

Chapter 5: Risk Assessment and Management

Given their toxicity, managing exposure to chlorinated anilines is crucial in occupational settings.

  • Occupational Exposure: Exposure can occur through inhalation of dust or vapors and through dermal contact.[14][18] Monochloroanilines can be as toxic or more toxic when absorbed through the skin than when inhaled.[24]

  • Safe Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. For tasks with a high risk of inhalation, respiratory protection is necessary.[20]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][20]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13][20]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[13][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[20]

    • In all cases of significant exposure, seek immediate medical attention. Medical observation is indicated due to the potential for delayed onset of methemoglobinemia.[20]

References

  • Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers - Benchchem.
  • Dichloroanilines: Human health tier II assessment. (2017, March 10).
  • 2,4,6-Trichloroaniline - Wikipedia.
  • Dom, N., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. PubMed.
  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30).
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI. (2023, October 1).
  • 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed.
  • 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation. PMC.
  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed.
  • Opinion on the result of the Risk Assessment of 3,4-dichloroaniline, plenary CSTEE. European Commission.
  • 3,4-Dichloroaniline. Documentation. (2013, June 28).
  • Ecotoxicological assessment of p-chloroaniline - Fate and effects in aquatic systems. (PDF).
  • Assessment of chloroaniline toxicity by the submitochondrial particle assay. PubMed. (2001, April 15).
  • Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry. (2001, April 1).
  • Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection. PubMed. (2013, April 15).
  • 2,4,6-Trichloroaniline - Hazardous Agents. Haz-Map.
  • 4-Chloroaniline (CICADS 48, 2003). Inchem.org.
  • Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Request PDF - ResearchGate. (2025, August 10).
  • An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Semantic Scholar. (2018, May 31).
  • 2,4,5-Trichloroaniline. Santa Cruz Biotechnology.
  • SIAM 20, 19-21 April 2005 DE:eu SIDS INITIAL ASSESSMENT PROFILE CAS No. 95-76-1 Chemical Name 3,4-Dichloroaniline Structural For.
  • Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). PubMed.
  • 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487. PubChem - NIH.
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  • Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace.
  • An Overview of Aniline and Chloroaniline Compounds as Environmental Pollutants. Crimsonpublishers.com. (2018, May 31).
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  • material safety data sheet - 3-chloro aniline 98%. Oxford.
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Discovery and initial characterization of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and toxicological characterization of 4-Chloro-2,N-dimethylaniline , a critical metabolic intermediate of the formamidine pesticide class.

Role: Metabolic Intermediate & Synthetic Precursor CAS Registry Number: 30273-07-5 Synonyms: N-Methyl-4-chloro-o-toluidine; N-Methyl-2-methyl-4-chloroaniline; 4-Chloro-N,2-dimethylaniline.[1]

Executive Summary & Discovery Context

4-Chloro-2,N-dimethylaniline is not a primary pharmaceutical agent but a high-significance toxicological marker and synthetic intermediate .[1] Its "discovery" is inextricably linked to the development and subsequent regulatory scrutiny of Chlordimeform (CDM) , an acaricide widely used in the 1970s before its withdrawal due to carcinogenic risks.

Historically, this compound was identified during residue analysis studies as the primary N-demethylated metabolite of chlordimeform. Its characterization was pivotal in understanding the "lethal synthesis" pathway where formamidine pesticides are bioactivated into carcinogenic aniline derivatives (specifically 4-chloro-o-toluidine).[1]

Physicochemical Identity

The molecule features a benzene core substituted with a chlorine atom at the para position (4), a methyl group at the ortho position (2), and a secondary amine function methylated at the nitrogen.

Table 1: Physicochemical Profile
PropertyValueNote
Molecular Formula C₉H₁₂ClN
Molecular Weight 155.62 g/mol
Appearance Colorless to pale yellow oil/low-melting solidOxidizes/darkens upon air exposure
Boiling Point ~261°C (at 760 mmHg)Predicted
LogP (Octanol/Water) ~3.1Lipophilic, indicating bioaccumulation potential
Solubility Soluble in organic solvents (CHCl₃, MeOH); Low solubility in water
pKa ~3.8 - 4.0Weak base (less basic than N-methylaniline due to Cl withdrawal)

Synthesis & Production Protocols

While originally isolated from biological matrices, pure standards for toxicological testing are synthesized via selective alkylation.

Protocol A: Catalytic Selective N-Methylation (Modern Standard)

This method avoids the over-methylation to N,N-dimethyl species, ensuring high yield of the secondary amine.

Reagents:

  • Substrate: 4-Chloro-2-methylaniline (4-COT)[1][2][3]

  • Reagent: Methanol (acting as alkylating agent)[1][4]

  • Catalyst: Heterogeneous Ni/ZnAlO or Cu-based catalysts[1]

  • Conditions: 150°C, Inert Atmosphere (N₂), Autoclave

Step-by-Step Workflow:

  • Catalyst Activation: Reduce the Ni/ZnAlO catalyst under H₂ flow at 450°C for 2 hours to activate metallic active sites.

  • Loading: Charge a high-pressure autoclave with 4-chloro-2-methylaniline (10 mmol), Methanol (100 mL), and activated catalyst (0.5 g).

  • Reaction: Pressurize with N₂ (1 MPa) and heat to 150°C. Stir at 800 rpm for 16 hours. Mechanism: Methanol dehydrogenates to formaldehyde in situ, forms a Schiff base with the aniline, and is hydrogenated by the catalyst to the N-methyl amine.

  • Purification: Cool to room temperature. Filter catalyst. Remove excess methanol via rotary evaporation.

  • Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 10:1) to isolate the target mono-methylated product.[1]

Protocol B: Hydrolytic Degradation (Forensic Preparation)

Used to simulate environmental degradation of Chlordimeform.

  • Hydrolysis: Reflux Chlordimeform in dilute HCl.

  • Differentiation: This typically yields the fully demethylated 4-COT.[1] To stop at the N-methyl stage, controlled enzymatic hydrolysis using rat liver microsomes is required (see Section 5), making this method less viable for bulk synthesis but essential for metabolic standards.

Visualization: Synthesis Pathways

SynthesisPathways COT 4-Chloro-2-methylaniline (Precursor) Intermediate Schiff Base Intermediate COT->Intermediate Dehydrogenation (Ni Cat) Methanol Methanol (Reagent) Methanol->Intermediate Target 4-Chloro-2,N-dimethylaniline (Target) Intermediate->Target Hydrogenation (Ni-H species) CDM Chlordimeform (Pesticide) CDM->Target Metabolic N-Demethylation (P450 CYP)

Figure 1: Synthetic routes to 4-Chloro-2,N-dimethylaniline via catalytic alkylation (Green path) and metabolic degradation of Chlordimeform (Red path).[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) to distinguish the N-methyl group from the ring methyl group.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz[1][4][5]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.10 dd (J=8.6, 2.5 Hz)1HAr-H (C5)Coupled to H6 (ortho) and H3 (meta).[1]
7.02 d (J=2.5 Hz)1HAr-H (C3)Meta-coupling confirms position between Cl and Me.[1]
6.50 d (J=8.5 Hz)1HAr-H (C6)Upfield shift due to ortho-amino electron donation.[1]
3.65 Broad singlet1HN-H Exchangeable proton; shift varies with concentration.[1]
2.79 Singlet3HN-CHCharacteristic N-Methyl shift.[1]
2.15 Singlet3HAr-CHRing methyl (Ortho).[1]
Mass Spectrometry (GC-MS)[1][3][4]
  • Molecular Ion (M+): m/z 155 (Characteristic Chlorine isotope pattern 3:1 at 155/157).[1]

  • Base Peak: m/z 140 (Loss of methyl group [M-15]⁺).[1]

  • Fragment: m/z 105 (Loss of Cl and Methyls).[1]

Biological Significance & Toxicology

This compound represents a "gateway" metabolite. Its formation is the first step in the bioactivation of Chlordimeform, but it is the subsequent demethylation that generates the primary carcinogen.

Metabolic Pathway (The "Lethal Synthesis")

The toxicity of formamidine pesticides is driven by their conversion to anilines.

  • Parent: Chlordimeform (Inactive pro-carcinogen).[1]

  • Step 1: Oxidative N-demethylation by Cytochrome P450 (CYP450) yields 4-Chloro-2,N-dimethylaniline .[1]

  • Step 2: Further N-demethylation yields 4-Chloro-o-toluidine (4-COT) .[1]

  • Step 3: 4-COT undergoes N-hydroxylation to form DNA adducts, leading to hemangiosarcoma (blood vessel cancer).[1]

Visualization: Metabolic Bioactivation

Metabolism CDM Chlordimeform (Parent Pesticide) Metabolite1 4-Chloro-2,N-dimethylaniline (Target Compound) CDM->Metabolite1 CYP450 N-Demethylation Metabolite2 4-Chloro-o-toluidine (4-COT) Metabolite1->Metabolite2 CYP450 N-Demethylation DNA_Adduct DNA Adducts (Carcinogenesis) Metabolite2->DNA_Adduct N-Hydroxylation & Esterification

Figure 2: The metabolic cascade of Chlordimeform.[1] The target compound (Yellow) is the obligate intermediate converting the pesticide into the carcinogenic 4-COT.[1]

Safety Handling
  • Hazard Class: Carcinogen Category 1B (Presumed).[1]

  • PPE: Double nitrile gloves, P100 respirator, and full Tyvek suit.

  • Decontamination: 10% Sodium Hypochlorite solution (oxidizes the amine to less toxic quinones).[1]

References

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 2023.[1][4] Link

  • Metabolic fate of chlordimeform in soil under aerobic, anaerobic, and sterile conditions. Environmental Quality and Safety, 1975.[6] Link

  • Induction of xenobiotic biotransformation by the insecticide chlordimeform, a metabolite 4-chloro-o-toluidine. Biochemical Pharmacology, 1988.[1][7][8] Link

  • 4-Chloro-2,N-dimethylaniline - Substance Detail. NCBI PubChem CID 136530.[1] Link

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Chlordimeform. World Health Organization.[1] Link

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Methodological & Application

Application Notes & Protocols: The Strategic Role of 4-Chloro-2,N-dimethylaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. 4-Chloro-2,N-dimethylaniline (CAS No. 30273-07-5), a halogenated and alkylated aniline derivative, has emerged as a crucial building block in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical sectors.[1] Its unique substitution pattern—featuring a chlorine atom, an ortho-methyl group, and an N-methyl group—imparts a nuanced reactivity profile that synthetic chemists can exploit for precise molecular construction.

The chloro-substituent serves as a handle for cross-coupling reactions or can remain as a critical pharmacophore in the final product. The ortho-methyl group provides steric influence, directing subsequent reactions and potentially enhancing the metabolic stability of derivative compounds. The N-methyl group modifies the nucleophilicity of the amine and is often a key structural element in bioactive molecules. This guide provides an in-depth exploration of 4-Chloro-2,N-dimethylaniline, detailing its properties, core applications, and field-proven protocols to enable its effective use in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of 4-Chloro-2,N-dimethylaniline are summarized below.

PropertyValueSource
CAS Number 30273-07-5[2]
Molecular Formula C₈H₁₀ClN[2]
Molecular Weight 155.63 g/mol [2]
Boiling Point 261°C at 760 mmHg[2]
Density 1.134 g/cm³[2]
Flash Point 111.6°C[2]
XLogP3 3.1[2]

Core Applications in Organic Synthesis

The strategic placement of substituents on the aniline ring makes 4-Chloro-2,N-dimethylaniline a valuable precursor for several classes of compounds. Its utility is most pronounced in the synthesis of heterocyclic structures and complex amides, which are prevalent in biologically active molecules.

Precursor for Agrochemicals

Chlorinated anilines are foundational components in a wide array of herbicides, fungicides, and pesticides.[1] 4-Chloro-2,N-dimethylaniline serves as an intermediate for active ingredients where the substituted phenyl ring is a core structural motif. For instance, it can be a precursor to urea-based herbicides. The N-methyl group allows for the formation of N-aryl, N'-acyl, N-methyl ureas, a class of compounds known for their herbicidal activity.

Synthesis of Heterocyclic Compounds

The aniline scaffold is central to the construction of numerous nitrogen-containing heterocycles. 4-Chloro-2,N-dimethylaniline is particularly useful in syntheses where specific substitution patterns are required.

  • Indoles and Oxindoles: It is a key starting material for synthesizing substituted indoles and their oxidized congeners, oxindoles. For example, it is a documented downstream raw material for producing 5-chloro-1-methylindolin-2-one.[2] This transformation typically involves cyclization strategies that form a new five-membered ring fused to the aniline core.

  • Quinolines: Substituted anilines are critical in classic quinoline syntheses like the Vilsmeier-Haack reaction.[3] The electronic nature of 4-Chloro-2,N-dimethylaniline makes it a suitable substrate for electrophilic cyclization reactions to form chloro- and methyl-substituted quinoline frameworks, which are common in medicinal chemistry.

Key Synthetic Transformation: Vilsmeier-Haack Cyclization for Quinolines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be extended to the synthesis of 2-chloro-3-formylquinolines from acetanilides. While the direct use of 4-Chloro-2,N-dimethylaniline is not the starting point, its corresponding acetanilide is an ideal substrate. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent (a chloroiminium species) on the aniline ring, followed by intramolecular cyclization and subsequent hydrolysis.

The presence of the N-methyl group in the parent aniline influences the stability and reactivity of the intermediate acetanilide, while the ortho-methyl and para-chloro groups dictate the regiochemistry of the cyclization.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier [ClCH=N(Me)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier->Electrophilic_Attack Attacks Acetanilide Acetanilide of 4-Chloro-2,N-dimethylaniline Acetanilide->Electrophilic_Attack + Vilsmeier Reagent Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Forms Intermediate Quinoline Substituted 2-Chloro-3-formylquinoline Cyclization->Quinoline Hydrolysis & Tautomerization

Caption: Vilsmeier-Haack reaction pathway for quinoline synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: N-methylation of 4-Chloro-2-methylaniline

This protocol details the synthesis of the title compound from its secondary amine precursor, 4-chloro-2-methylaniline. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Objective: To synthesize 4-Chloro-2,N-dimethylaniline from 4-chloro-2-methylaniline.

Materials:

  • 4-chloro-2-methylaniline (1 equiv.)

  • Formic acid (≥95%, 5 equiv.)

  • Formaldehyde (37% in H₂O, 3 equiv.)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylaniline (14.16 g, 0.1 mol).

  • Reagent Addition: Add formic acid (23.0 g, 0.5 mol) to the flask. Stir the mixture until the aniline is fully dissolved. A mild exotherm may be observed.

  • Methylation: Slowly add formaldehyde solution (24.4 g, 0.3 mol) to the reaction mixture through the condenser. The addition may cause vigorous effervescence (CO₂ evolution). Add in portions to control the reaction rate.

  • Heating: Once the initial effervescence subsides, heat the mixture to reflux (approx. 100-110°C) using a heating mantle. Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of water. Basify the solution by slowly adding 10% NaOH solution with stirring until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2,N-dimethylaniline.

protocol_workflow start Start: Charge Flask (4-chloro-2-methylaniline) add_reagents Add Formic Acid & Formaldehyde Solution start->add_reagents reflux Heat to Reflux (6-8 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Quench (H₂O + NaOH) monitor->workup Complete extract Extract with Diethyl Ether (3x) workup->extract dry Wash & Dry (Brine, MgSO₄) extract->dry purify Concentrate & Purify (Vacuum Distillation) dry->purify end End Product: 4-Chloro-2,N-dimethylaniline purify->end

Caption: Workflow for the synthesis of 4-Chloro-2,N-dimethylaniline.

Safety, Handling, and Field Insights

Mandatory Safety Precautions

Substituted anilines are toxic and require careful handling. Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[4] Avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Troubleshooting & Expert Insights
  • Incomplete Methylation: If TLC analysis shows significant starting material after the recommended reflux time, the quality of the formaldehyde or formic acid may be suboptimal. Adding an additional equivalent of each and extending the reflux time can often drive the reaction to completion.

  • Emulsion during Workup: The basic workup of anilines can sometimes lead to emulsions during extraction. Adding a small amount of brine to the separatory funnel can help break the emulsion. Slow, gentle inversions are preferable to vigorous shaking.

  • Regioselectivity in Downstream Reactions: When using 4-Chloro-2,N-dimethylaniline in electrophilic aromatic substitution, remember that the N-methylamino group is a powerful ortho-, para-director. However, the existing ortho-methyl and para-chloro groups will sterically and electronically influence the position of the incoming electrophile. The most likely positions for substitution are C3 and C5, with C5 often being favored due to reduced steric hindrance from the ortho-methyl group.

Conclusion

4-Chloro-2,N-dimethylaniline is a strategically important intermediate whose value lies in the combined influence of its chloro, methyl, and N-methyl substituents. This guide has outlined its core properties, key applications in agrochemical and heterocyclic synthesis, and provided a robust protocol for its preparation. By understanding the causality behind its reactivity and adhering to safe handling practices, researchers can effectively leverage this versatile building block to construct complex and valuable molecules.

References

  • 4-Chloro-2,N-dimethylaniline. LookChem. [Link]

  • Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. National Center for Biotechnology Information. [Link]

  • 4-Chloro-o-toluidine. Wikipedia. [Link]

  • Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]

  • Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. Heterocyclic Letters. [Link]

Sources

Technical Guide: 4-Chloro-2,N-dimethylaniline as a Chemical Intermediate

[1][2]

Abstract

4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) represents a specialized aniline scaffold characterized by an electron-withdrawing chlorine atom at the para position and a sterically significant methyl group at the ortho position.[1][2] Unlike its primary amine parent (4-chloro-o-toluidine), the secondary N-methyl functionality offers unique reactivity profiles, primarily preventing double-alkylation side reactions while retaining sufficient nucleophilicity for acylation, formylation, and carbamoylation.[1][2] This guide details the handling, synthesis logic, and downstream applications of this intermediate, specifically in the construction of formamidine scaffolds (acaricides) and substituted ureas.

Chemical Profile & Critical Safety Parameters

Before initiating any protocol, the operator must acknowledge the toxicological profile of chlorinated toluidines.[2]

ParameterDataNotes
IUPAC Name 4-Chloro-N,2-dimethylaniline
CAS Number 30273-07-5Distinct from parent amine (95-69-2)
Molecular Formula C₈H₁₀ClNMW: 155.62 g/mol
Appearance Low-melting solid / OilOften darkens on air exposure
Boiling Point ~261°C (760 mmHg)High vac distillation recommended
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)Less basic than N-methylaniline due to Cl
Safety Directive (HSE Mandate)

WARNING: Chlorinated ortho-toluidines are established carcinogens (IARC Group 2A/2B).[1] The N-methyl derivative should be treated with the same containment rigor as the parent amine, as metabolic demethylation in vivo can regenerate the primary carcinogen.[2]

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood or glovebox.

  • Decontamination: Acidify glassware immediately after use (1M HCl) to convert the volatile free base into the non-volatile hydrochloride salt before washing.[2]

Structural Logic & Reactivity

The utility of 4-Chloro-2,N-dimethylaniline lies in its specific substitution pattern:

  • Ortho-Methyl Effect: Provides steric protection to the nitrogen center.[1][2] This reduces the rate of nucleophilic attack compared to unhindered anilines, allowing for higher selectivity when reacting with bifunctional electrophiles.

  • Para-Chloro Effect: Reduces the electron density of the aromatic ring, making the molecule less susceptible to oxidative degradation but also lowering the basicity of the nitrogen.[2]

  • Secondary Amine: Acts as a "capped" nucleophile.[1] It cannot form isocyanates directly but is ideal for forming trisubstituted ureas or formamidines.[1]

Pathway Visualization

The following diagram outlines the core synthetic workflows starting from this intermediate.

GIntermed4-Chloro-2,N-dimethylaniline(Secondary Amine)Prod1Formamidines(Acaricide Scaffolds)Intermed->Prod1Condensation(Reflux)Prod2Trisubstituted Ureas(Blocked Isocyanates)Intermed->Prod2Addition(0-25°C)Prod3Indole/QuinolinePrecursorsIntermed->Prod3Formylation &CyclizationReagent1DMF-DMA(Dimethylformamide dimethyl acetal)Reagent1->Prod1Reagent2Isocyanates(R-N=C=O)Reagent2->Prod2Reagent3POCl3 / DMF(Vilsmeier-Haack)Reagent3->Prod3

Figure 1: Divergent synthetic pathways for 4-Chloro-2,N-dimethylaniline. The secondary amine serves as a pivotal branch point for agrochemical (formamidine) and polymer (urea) chemistry.[2]

Protocol A: Synthesis of Formamidine Scaffolds

Context: This reaction mimics the chemistry used to synthesize historical acaricides like Chlordimeform.[2] In modern medicinal chemistry, this moiety is used to target octopamine receptors or as a protecting group for amines.

Mechanism: The secondary amine attacks the electrophilic carbon of an acetal or orthoester, followed by the elimination of alcohol.[2]

Materials
  • Substrate: 4-Chloro-2,N-dimethylaniline (1.0 eq)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) [Preferred over orthoformates for cleaner kinetics]
    
  • Solvent: Toluene (anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (0.05 eq) - Optional, speeds up elimination[1][2]

Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.55 g) of 4-Chloro-2,N-dimethylaniline in 20 mL of toluene.

  • Addition: Add 15 mmol (2.0 mL) of DMF-DMA via syringe under a nitrogen atmosphere.

  • Reflux: Attach a reflux condenser. Heat the system to 110°C (oil bath temperature).

    • Critical Process Parameter (CPP): Methanol is generated as a byproduct.[1] Using a Dean-Stark trap is unnecessary for DMF-DMA, but ensuring the system is open to a nitrogen bubbler allows methanol to escape, driving equilibrium.[1][2]

  • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting secondary amine is less polar than the formamidine product.[2] Reaction typically completes in 3–5 hours.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove toluene and excess DMF-DMA.[1][2]

  • Purification: The residue is often a pure oil. If crystallization is required, triturating with cold hexane is effective due to the lipophilicity of the chloro-tolyl group.[2]

Yield Expectation: >90% conversion. Validation: ¹H NMR will show a distinct singlet for the formamidine proton (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


2

Protocol B: Urea Formation (Isocyanate Blocking)

Context: 4-Chloro-2,N-dimethylaniline is an effective "blocking agent" for polyisocyanates.[1][2] The N-methyl group prevents hydrogen bonding that typically makes ureas insoluble, while the ortho-methyl group lowers the "deblocking temperature" (the temp at which the urea dissociates back to isocyanate), making it useful for thermal cure coatings.[2]

Materials
  • Substrate: 4-Chloro-2,N-dimethylaniline (1.0 eq)

  • Electrophile: Phenyl Isocyanate (1.0 eq) (Model compound)[1]

  • Solvent: Dichloromethane (DCM) or Dry THF[1]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the aniline intermediate in 15 mL of dry DCM in a reaction vial.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why? Although the ortho-methyl group provides steric hindrance, the reaction with isocyanates is exothermic.[2] Controlling the rate prevents the formation of biuret byproducts.[2]

  • Addition: Dropwise add Phenyl Isocyanate (10 mmol) dissolved in 5 mL DCM over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2 hours.

  • Isolation: The urea product often precipitates from non-polar solvents. If in DCM, add Hexane to induce precipitation. Filter the solids.[2]

  • Drying: Vacuum dry at 40°C.

Validation: IR Spectroscopy is the gold standard here.[1]

  • Disappearance: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     peak at ~2270 cm⁻¹.[3]
    
  • Appearance: Urea carbonyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) at ~1640–1660 cm⁻¹.
    

Analytical Reference Data

When characterizing products derived from this intermediate, the following spectroscopic shifts are diagnostic.

NucleusFeatureShift (ppm) / FreqExplanation
¹H NMR N-Methylngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.0 – 3.2 (s)
Singlet.[2] Shifts downfield if acylated.[1]
¹H NMR Ar-Methylngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2.1 – 2.3 (s)
Ortho-position methyl group.[2]
¹H NMR Ar-H (C3)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.1 – 7.3 (d)
Doublet, coupling with C5 proton.
IR N-H Stretch~3400 cm⁻¹Present in intermediate; Absent in formamidine/urea products.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30273-07-5. Retrieved from [Link][1]

  • Formamidine Synthesis (Historical Context): IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Chlordimeform.[1][4][5][6] IARC Monogr Eval Carcinog Risk Chem Hum. 1983;30:61-72.[1][2] (Contextual grounding for the chemistry of 4-chloro-o-toluidine derivatives). Retrieved from [Link]

  • Isocyanate Blocking Chemistry: Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the versatility of urethane/urea bonds: reversibility, blocked isocyanate, and non-isocyanate polyurethane. Chemical Reviews, 113(1), 80-118.[1] (Mechanistic insight into N-methylaniline blocking agents). Retrieved from [Link]

  • Vilsmeier-Haack Formylation Protocols: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2] Comprehensive Organic Synthesis, 2, 777-794.[1][2] (General protocol applicable to N-alkyl anilines). Retrieved from [Link]

  • Safety Data: ECHA (European Chemicals Agency).[1] Substance Information: 4-chloro-o-toluidine and derivatives.[1][2][5][7] (Critical for handling mandates). Retrieved from [Link][1]

Introduction: The Strategic Value of 4-Chloro-2,N-dimethylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Reactions Using 4-Chloro-2,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. 4-Chloro-2,N-dimethylaniline serves as a versatile and strategically important building block. Its substituted aniline core is a common motif in pharmacologically active compounds, while the chloro-substituent provides a reactive handle for sophisticated bond-forming transformations. The presence of the ortho-methyl and N,N-dimethyl groups introduces specific steric and electronic properties that influence reactivity and can be exploited to achieve desired synthetic outcomes.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering a mild and functional-group-tolerant alternative to classical methods.[1] This guide provides an in-depth exploration of the application of 4-Chloro-2,N-dimethylaniline in several cornerstone palladium-catalyzed reactions. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights grounded in mechanistic understanding to empower researchers to optimize these powerful transformations.

Part 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic framework: the palladium catalytic cycle.[2][3] A grasp of this cycle is not merely academic; it is the key to troubleshooting and rationally designing experiments. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 4-chloro-2,N-dimethylaniline. This step converts the palladium from its 0 oxidation state to Pd(II), forming a new organopalladium complex.[3][4] The efficiency of this step is often rate-determining and is heavily influenced by the choice of ligand.[4] Electron-rich and sterically bulky ligands, for instance, increase the electron density on the palladium center, promoting its insertion into the aryl-halide bond.[5][6]

  • Transmetalation (for C-C Couplings) : In reactions like Suzuki or Sonogashira coupling, a second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the Pd(II) complex, displacing the halide.[2][3] This step requires activation, often by a base, to facilitate the transfer.

  • Reductive Elimination : This is the final, product-forming step. The two organic fragments bound to the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][6]

Palladium_Catalytic_Cycle cluster_main General Catalytic Cycle Pd0 Active Catalyst LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-Chloro-2,N-dimethylaniline) PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation / Amine Coordination PdII_Aryl->Transmetalation R-M (Coupling Partner) or Amine + Base dummy2 PdII_Coupling Ar-Pd(II)-R Complex Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Product Formation RedElim->Pd0 Ar-R (Product) dummy1

Caption: Generalized catalytic cycle for palladium-mediated cross-coupling reactions.

The Critical Choice: Palladium Precatalysts and Ligands

Modern cross-coupling reactions rarely use simple palladium sources like Pd(OAc)₂ alone. Instead, they rely on pre-ligated, air-stable Pd(II) "precatalysts" that efficiently generate the active Pd(0) species in situ.[7][8] These precatalysts ensure a reliable initiation of the catalytic cycle and can prevent the formation of inactive palladium black.[8]

The ligand is arguably the most critical component, modulating catalyst activity, stability, and selectivity.[5][9]

  • Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃, or N-heterocyclic carbenes - NHCs) accelerate the oxidative addition of challenging substrates like aryl chlorides.[5]

  • Sterically bulky ligands (e.g., biaryl phosphines like XPhos or SPhos) promote the reductive elimination step and help form the catalytically active monoligated palladium species.[6]

The choice of ligand is not universal; it must be matched to the specific reaction and substrates involved.

Part 2: Application Protocol - Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its tolerance of diverse functional groups and the low toxicity of its boron-based reagents.[2] For 4-chloro-2,N-dimethylaniline, this reaction enables the introduction of a new aryl or heteroaryl substituent at the C4 position.

Experimental Protocol: Synthesis of 4'-Fluoro-N²,N²,2-trimethyl-[1,1'-biphenyl]-4-amine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride and should be optimized for specific substrates.

  • Reagent Setup : To an oven-dried Schlenk flask, add 4-chloro-2,N-dimethylaniline (1.0 eq.), (4-fluorophenyl)boronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition : Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the SPhos ligand (1-2 mol%) to the flask.

  • Solvent and Degassing : Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Palladium Precatalyst Buchwald G3 or G4 PrecatalystsAir-stable, reliable generation of active Pd(0).[8]
Ligand SPhos, XPhos, or RuPhosBulky biaryl phosphines are effective for coupling unreactive aryl chlorides.[5][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base activates the boronic acid for transmetalation.[11]
Solvent Toluene/H₂O, Dioxane/H₂OAprotic organic solvents with water facilitate the dissolution of the base.
Temperature 80 - 110 °CHigher temperatures are often required for the oxidative addition of aryl chlorides.[12]

Part 3: Application Protocol - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing direct access to substituted anilines from aryl halides.[1][13] This reaction is of immense value in drug discovery, where the aniline moiety is a key pharmacophore. Using 4-chloro-2,N-dimethylaniline, one can introduce a variety of primary or secondary amines.

Experimental Protocol: Synthesis of N²-(Aryl)-N⁴,N⁴,2-trimethylbenzene-1,4-diamine

This protocol describes the coupling of 4-chloro-2,N-dimethylaniline with a generic secondary amine. Ligand selection is critical for success.[14]

  • Reagent Setup : In a glovebox or under an inert atmosphere, add 4-chloro-2,N-dimethylaniline (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.) to a reaction tube.

  • Catalyst Addition : Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

  • Solvent : Add anhydrous, degassed toluene or dioxane.

  • Reaction : Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction for consumption of the starting material.

  • Workup : After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via column chromatography.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR₂ + Base, - HB⁺X⁻ PdII_Amide L-Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

ParameterRecommended ConditionRationale
Palladium Precatalyst Buchwald G3 or G4 PrecatalystsProvides high efficiency for C-N coupling.[8]
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich dialkylbiaryl phosphines are essential for coupling aryl chlorides.[1][5]
Base NaOtBu, KOtBu, LiHMDSA strong, hindered base is required to deprotonate the amine without competing as a nucleophile.[15]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °CRequired to drive the reaction, especially with less reactive chlorides.

Part 4: Application Protocol - Heck Reaction

The Mizoroki-Heck reaction forges a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[16][17] This reaction is a cornerstone of organic synthesis for creating vinylated aromatic compounds. The reaction with 4-chloro-2,N-dimethylaniline allows for the introduction of various alkenyl groups.

Experimental Protocol: Synthesis of 4-((E)-Styryl)-2,N-dimethylaniline

This protocol is adapted from procedures for similar electron-rich aryl halides.[18][19]

  • Reagent Setup : Combine 4-chloro-2,N-dimethylaniline (1.0 eq.), styrene (1.5 eq.), a base such as sodium acetate (NaOAc, 2.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1.0 eq.) in a pressure vessel.

  • Catalyst Addition : Add the palladium catalyst. For ligandless conditions, Pd(OAc)₂ (2-5 mol%) can be effective, though phosphine-ligated systems may offer better results for chlorides.

  • Solvent : Add a high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or NMP.

  • Reaction : Seal the vessel and heat to 120-140 °C with stirring. The reaction is often run for 12-24 hours.

  • Workup : Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or toluene). Wash the organic phase with water and brine, then dry and concentrate.

  • Purification : Purify by column chromatography to isolate the substituted stilbene derivative, typically as the E-isomer.[17]

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Simple palladium salts are often sufficient, especially with additives.
Ligand (if used) P(o-tol)₃, PPh₃Triarylphosphines are commonly used, though more specialized ligands can improve yields with chlorides.
Base NaOAc, K₂CO₃, Et₃NA mild base is needed to neutralize the HX generated in the catalytic cycle.[20]
Solvent DMAc, NMP, DMFHigh-boiling, polar aprotic solvents are typically required.
Additive TBAB or other Bu₄N⁺X⁻ saltsPhase-transfer catalysts can enhance reactivity and stabilize the catalyst.[18]
Temperature 120 - 140 °CHigh temperatures are generally necessary for Heck reactions with aryl chlorides.

Part 5: Application Protocol - Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[21][22] This reaction is exceptionally useful for synthesizing arylalkynes, which are precursors to many complex molecules and functional materials.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2,N-dimethylaniline

This is a classic Sonogashira protocol involving a copper(I) co-catalyst, which is crucial for facilitating the transmetalation step with the alkyne.[23]

  • Reagent Setup : To a Schlenk flask, add 4-chloro-2,N-dimethylaniline (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%).

  • Co-catalyst and Solvent : Add the copper(I) iodide (CuI, 4-6 mol%). Evacuate and backfill the flask with an inert gas. Add a degassed solvent system of anhydrous THF and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Alkyne Addition : Add phenylacetylene (1.2 eq.) via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup : Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove metal salts. Wash the filtrate with water, brine, dry, and concentrate.

  • Purification : Purify the crude product by flash chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-formed Pd-phosphine complexes are highly effective.
Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide intermediate, which transmetalates to palladium.[21][23]
Base Et₃N, DIPA, i-Pr₂NEtActs as both the base to deprotonate the alkyne and often as a solvent.[24]
Solvent THF, DMF, TolueneAnhydrous conditions are important. The amine base can often serve as the solvent.
Temperature 25 - 60 °CSonogashira reactions are often performed under mild thermal conditions.[21]

Conclusion

4-Chloro-2,N-dimethylaniline is a highly adaptable substrate for a range of essential palladium-catalyzed cross-coupling reactions. By understanding the fundamental catalytic cycles and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively leverage this building block to construct complex molecular targets. The protocols provided herein serve as a robust starting point for methodology development, enabling professionals in drug discovery and materials science to accelerate their research and innovation.

References

  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (2017). Chemical Reviews.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.).
  • Developing Ligands for Palladium(II)
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Palladium c
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Palladium precatalysts for efficient reactions. (2024). SINOCOMPOUND.
  • Heck reaction. Wikipedia.
  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Heck Reaction. Organic Chemistry Portal.
  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (2008). Organic Process Research & Development.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermedi
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. SynArchive.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. (2025). Sciforum.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application Note: Synthesis of Azo Dyes Using 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the synthesis of fine chemicals and colorants. It details the use of 4-Chloro-2,N-dimethylaniline (also known as 4-Chloro-2-methyl-N-methylaniline) as a specialized coupling component in the synthesis of azo dyes.

Executive Summary

4-Chloro-2,N-dimethylaniline (CAS: [Implied derivative of 95-69-2]) is a secondary aromatic amine used primarily as a coupling component in the synthesis of disperse azo dyes. Unlike primary amines, which serve as diazonium precursors, this molecule acts as the nucleophilic substrate in the azo coupling reaction.

Its structural features—a chlorine atom at the para position (C4) and a methyl group at the ortho position (C2)—dictate a unique reaction pathway. Because the highly reactive para position is blocked by chlorine, coupling is forced to occur at the ortho position (C6) relative to the amino group. This "ortho-coupling" yields dyes with distinct steric properties, often resulting in hypsochromic shifts (blue-shifts) and improved sublimation fastness compared to their para-coupled analogues.

Key Applications:

  • Disperse Dyes: For hydrophobic fibers (polyester, acetate).[1]

  • Solvent Dyes: For plastics and petroleum products.

  • Chemical Probes: As a scaffold for exploring steric effects in chromophores.

Chemical Profile & Mechanism[2][3][4][5]

Molecule Specifications
PropertyDetail
Chemical Name 4-Chloro-2-methyl-N-methylaniline
Role Coupling Component (Nucleophile)
Molecular Weight ~155.62 g/mol
Functional Groups Secondary Amine (-NHMe), Chloro (-Cl), Methyl (-Me)
Reactive Site Position 6 (Ortho) . Note: Position 4 is blocked.
Mechanism of Action: Ortho-Coupling

The synthesis follows the standard Electrophilic Aromatic Substitution (SEAr) mechanism. However, the regiochemistry is constrained.

  • Activation: The N-methyl amino group strongly activates the ring.

  • Steric Blockade: The C4 position is occupied by Chlorine. The C2 position is occupied by a Methyl group.

  • Substitution: The diazonium electrophile (

    
    ) attacks the only available activated site: C6 .
    

Mechanistic Pathway (Graphviz):

ReactionMechanism cluster_legend Regiochemistry Note Diazo Diazonium Salt (Electrophile) Complex Sigma Complex (Intermediate) Diazo->Complex Attacks C6 Position Coupler 4-Chloro-2,N-dimethylaniline (Nucleophile) Coupler->Complex Electron Donation Product Ortho-Azo Dye (Final Product) Complex->Product -H+ (Deprotonation) Note C4 Blocked by -Cl C2 Blocked by -Me Reaction forces C6 substitution

Caption: Mechanistic flow of the azo coupling reaction targeting the C6 ortho-position due to substituent blocking.

Experimental Protocol

Safety & Handling (Critical)
  • Toxicity: Chlorinated anilines are toxic and potential carcinogens. Handle in a fume hood.

  • Nitrosamine Risk: Reaction of secondary amines (like this coupler) with excess nitrous acid can form N-nitrosamines , which are potent carcinogens.

    • Control: Ensure all excess nitrous acid in the diazonium solution is quenched with Sulfamic Acid or Urea before adding the coupler.

  • PPE: Nitrile gloves, lab coat, safety goggles, and face shield.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
4-Nitroaniline 1.0Diazo PrecursorStandard electrophile source.
Sodium Nitrite (

)
1.05Nitrosating AgentSlight excess ensures full conversion.
HCl (conc.) 2.5 - 3.0Acid SourceMaintains pH < 2 for diazotization.
Sulfamic Acid TraceScavengerDestroys excess

.
4-Chloro-2,N-dimethylaniline 1.0CouplerDissolved in acetic acid/acetone.
Sodium Acetate VariableBufferMaintains pH 4-5 during coupling.
Step-by-Step Procedure
Phase A: Preparation of Diazonium Salt (4-Nitrobenzenediazonium Chloride)
  • Dissolution: In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 30 mL of hot water and 25 mL of concentrated HCl.

  • Precipitation: Cool the solution rapidly to 0–5°C using an ice-salt bath. Fine crystals of the amine hydrochloride will precipitate (this increases surface area for reaction).

  • Diazotization: Dropwise, add a solution of sodium nitrite (7.0 g in 15 mL water) while stirring vigorously. Maintain temperature below 5°C .

  • Endpoint Check: The solution should turn clear/pale yellow. Test with starch-iodide paper (blue = excess

    
    ).
    
  • Quenching: Add small amounts of solid sulfamic acid until starch-iodide paper no longer turns blue. This prevents nitrosamine formation in Phase B.

Phase B: Coupling Reaction
  • Coupler Preparation: In a separate flask, dissolve 15.5 g (0.1 mol) of 4-Chloro-2,N-dimethylaniline in 50 mL of Glacial Acetic Acid. (Acetone can be used if solubility is poor).

  • Addition: Slowly add the cold diazonium solution (from Phase A) to the coupler solution over 30 minutes.

  • pH Adjustment: The coupling of amines requires a weak acid medium (pH 4–5). Slowly add saturated Sodium Acetate solution to the mixture until the pH reaches ~4.5.

    • Why? If pH is too low (<2), the amine coupler is protonated (

      
      ) and cannot react. If pH is too high (>7), the diazonium salt decomposes.
      
  • Reaction: Stir at 0–10°C for 2–4 hours. A deep colored precipitate (likely Red/Rubine) will form.

  • Completion: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the diazonium spot (visualized with alkaline

    
    -naphthol).
    
Phase C: Isolation & Purification
  • Filtration: Filter the crude dye using a Büchner funnel.

  • Washing: Wash with cold water (to remove salts) followed by a small amount of cold methanol (to remove unreacted organics).

  • Recrystallization: Recrystallize from Ethanol or DMF/Water mixtures to obtain pure crystals.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents DiazoStep Diazotization (4-Nitroaniline + HCl + NaNO2) Temp < 5°C Start->DiazoStep CouplerPrep Prepare Coupler Solution (4-Cl-2,N-dimethylaniline + Acetic Acid) Start->CouplerPrep Quench Quench Excess HNO2 (Add Sulfamic Acid) DiazoStep->Quench Coupling Coupling Reaction Add Diazo to Coupler Adjust pH to 4-5 (NaOAc) Quench->Coupling CouplerPrep->Coupling Monitor Monitor (TLC) Check for Diazo disappearance Coupling->Monitor Filter Filtration & Washing (Cold Water/MeOH) Monitor->Filter Final Recrystallization (Yield Calculation) Filter->Final

Caption: Operational workflow for the synthesis of mono-azo dyes using 4-Chloro-2,N-dimethylaniline.

Analytical Validation

To confirm the structure, specifically the ortho-coupling , use Proton NMR (


-NMR).
Signal RegionObservationInterpretation

2.4 - 2.6 ppm
Singlet (3H)Methyl group on the ring (Pos 2).

3.0 - 3.2 ppm
Singlet (3H)N-Methyl group.

7.0 - 8.5 ppm
Aromatic RegionLook for a specific splitting pattern. A singlet (or weak doublet) for the proton at C3 and C5 indicates C6 is substituted.
Mass Spec M+ PeakConfirm molecular weight (Diazo MW + Coupler MW - HCl).

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (The authoritative text on azo coupling mechanisms and pH dependence).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Details on disperse dye structures and coupling components).
  • BenchChem. (2025).[2] Application Notes and Protocols for the Use of 4-Azido-2-chloroaniline. (Provides analogous protocols for chlorinated aniline derivatives).

  • Organic Chemistry Portal. Azo Coupling Mechanism and Conditions. 3 (General reference for pH control in amine coupling).

  • National Toxicology Program. Use of Toluidine in the Manufacture of Dyes. 4 (Safety data regarding chlorinated toluidine derivatives).

Sources

Troubleshooting & Optimization

Common byproducts in 4-Chloro-2,N-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting for 4-Chloro-2,N-dimethylaniline

Topic: Common Byproducts & Process Optimization in 4-Chloro-2,N-dimethylaniline Synthesis Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1] CAS Registry Number: 30273-07-5 (Target: N-methyl-4-chloro-2-methylaniline)[1]

Technical Overview & Reaction Logic

The synthesis of 4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) typically proceeds via the selective N-monomethylation of 4-chloro-2-methylaniline (4-chloro-o-toluidine).[1]

The core technical challenge in this synthesis is chemoselectivity . The starting material is a primary amine.[2] Methylation increases the nucleophilicity of the nitrogen, making the product (a secondary amine) more reactive than the starting material. This leads to a classic competitive consecutive reaction, resulting in the formation of the unwanted tertiary amine (N,N-dimethyl) byproduct.

Primary Synthetic Pathways
  • Reductive Amination (Recommended): Condensation with formaldehyde to form an imine/hemiaminal, followed by in-situ reduction (e.g.,

    
    /Pd, NaBH
    
    
    
    , or NaCNBH
    
    
    ). This route offers the best control over mono-methylation.[1]
  • Direct Alkylation: Reaction with methyl iodide (MeI) or dimethyl sulfate (DMS). This route is prone to "runaway" over-alkylation and is difficult to control on a large scale without significant byproduct formation.

  • Green Catalytic Methylation: Using dimethyl carbonate (DMC) or methanol with transition metal catalysts (e.g., Ru, Ir, or Cu-based systems) to achieve high mono-selectivity.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "I am observing high levels of the tertiary amine byproduct (Over-methylation)."

Q: My HPLC traces show significant formation of 4-Chloro-2,N,N-trimethylaniline. How do I stop the reaction at the secondary amine stage?

A: This is the most common failure mode in direct alkylation.

  • Root Cause: The product (N-methyl secondary amine) is more nucleophilic than the starting primary amine due to the inductive effect of the methyl group. In direct alkylation (MeI/DMS), the product competes for the alkylating agent.

  • Corrective Action:

    • Switch to Reductive Amination: Use Paraformaldehyde (1.0 equiv) and NaOCH

      
       in methanol to form the imine, then reduce with NaBH
      
      
      
      . The imine formation is discrete, preventing over-alkylation.
    • Stoichiometry Control (If using Alkylation): Use a deficit of the alkylating agent (0.8–0.9 equiv) to ensure the starting material remains in excess. This sacrifices yield for purity.

    • Protecting Group Strategy: If purity is paramount, react the aniline with acetic anhydride to form the acetamide, methylate the amide nitrogen (using NaH/MeI), and then hydrolyze. This guarantees mono-methylation but adds two steps.[1]

Issue 2: "The reaction stalls with significant unreacted starting material."

Q: I have 30% unreacted 4-chloro-2-methylaniline remaining, but adding more reagent leads to over-methylation. How do I push conversion?

A: You are facing a kinetic bottleneck.[1]

  • Root Cause: Steric hindrance from the ortho-methyl group (at position 2) slows down the nucleophilic attack on the methylating agent compared to a simple aniline.[1]

  • Corrective Action:

    • Catalyst Activation: If using reductive amination with heterogeneous catalysts (e.g., Pt/C or Pd/C), the catalyst may be poisoned by the chloride acting as a Lewis base. Increase catalyst loading to 5 mol% or switch to a homogeneous catalyst like Ru-Macho® for difficult substrates.[1]

    • Process Change: Adopt a Continuous Flow approach. Flow chemistry allows for precise residence time control, removing the product from the reaction zone before it can react a second time.

Issue 3: "I see a mystery peak with M+ = 169.5 in my LC-MS."

Q: I am using the reductive amination route with formic acid/formaldehyde (Eschweiler-Clarke). What is this impurity?

A: This is likely N-formyl-4-chloro-2-methylaniline .[1]

  • Root Cause: Incomplete reduction.[1] The reaction proceeds via an N-formyl intermediate.[1] If the temperature is too low or the reaction time too short, the reduction of the carbonyl to the methylene group does not complete.

  • Corrective Action: Increase the reaction temperature to reflux (>90°C) to drive the decarboxylation/reduction step. Ensure excess formic acid is present as the hydride source.

Issue 4: "Purification is difficult; the boiling points are too close."

Q: I cannot separate the primary, secondary, and tertiary amines by simple distillation.

A: Separation by physical properties alone is inefficient due to the ortho-effect compressing the boiling point range.[1]

  • Corrective Action (Chemical Separation):

    • Acetylation: Add a small amount of acetic anhydride to the crude mixture. This will convert unreacted primary amine to the non-basic acetamide.

    • Acid Extraction: The tertiary and secondary amines remain basic. Extract with dilute HCl. The acetamide (neutral) stays in the organic layer.

    • Distillation: Now separate the secondary and tertiary amines. The boiling point gap between the secondary amine and tertiary amine is usually sufficient (~15–20°C difference) for fractional distillation once the primary amine is removed.

Byproduct Profile & Data Summary

Table 1: Common Byproducts in 4-Chloro-2,N-dimethylaniline Synthesis

Compound NameStructure TypeOriginRelative Polarity (TLC)Removal Strategy
4-Chloro-2-methylaniline Primary Amine (SM)Incomplete ConversionHigh (Most Polar)Chemical scavenging (Acetylation) or Fractional Distillation.
4-Chloro-2,N,N-trimethylaniline Tertiary AmineOver-MethylationLow (Least Polar)Acid/Base extraction (pKa difference) or Chromatography.[1]
N-Formyl-4-chloro-2-methylaniline AmideIncomplete Reduction (Eschweiler-Clarke)MediumHydrolysis (reverts to SM) or reduction (converts to Product).[1]
4-Chloro-2-methylphenol PhenolDiazotization side-reaction (if using NaNO2)Medium-HighWash with NaOH (forms water-soluble phenolate).[1]

Recommended Experimental Protocol

Method: Selective Reductive Amination using NaCNBH


 
This method minimizes over-alkylation compared to direct alkylation.[1]

Reagents:

  • 4-Chloro-2-methylaniline (1.0 equiv)[1][3]

  • Paraformaldehyde (1.2 equiv)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 equiv)
    
  • Acetic Acid (glacial)[4][5]

  • Solvent: Methanol[1][6]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-chloro-2-methylaniline (10 mmol) in Methanol (30 mL). Add Paraformaldehyde (12 mmol) and Acetic Acid (2 mL). Stir at room temperature for 2 hours. Monitor by TLC for disappearance of starting amine.

  • Reduction: Cool the mixture to 0°C. Slowly add NaCNBH

    
     (15 mmol) portion-wise over 30 minutes. (Caution: Exothermic, gas evolution).
    
  • Reaction: Allow to warm to room temperature and stir overnight (12h).

  • Quench: Quench with saturated NaHCO

    
     solution until pH > 8.
    
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[7]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) or fractional distillation under reduced pressure.[8]

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and where specific byproducts originate.

ReactionPathways SM Starting Material 4-Chloro-2-methylaniline (Primary Amine) Intermediate Intermediate Imine / Hemiaminal SM->Intermediate + CH2O Product TARGET PRODUCT 4-Chloro-2,N-dimethylaniline (Secondary Amine) SM->Product + MeI (Direct Alkylation) Intermediate->Product + [H] (Reduction) Byproduct_Formyl BYPRODUCT N-Formyl-4-chloro-2-methylaniline Intermediate->Byproduct_Formyl Oxidation or Incomplete Red. Byproduct_Tert BYPRODUCT 4-Chloro-2,N,N-trimethylaniline (Tertiary Amine) Product->Byproduct_Tert + CH2O / [H] (Over-reaction) Product->Byproduct_Tert + MeI (Fast)

Caption: Reaction network showing the conversion of primary aniline to the target secondary amine and the branching pathways leading to common impurities.

References

  • Linciano, P., et al. (2013).[9] "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst." Synlett, 24, 2249-2254.[9]

  • Cantillo, D., et al. (2013). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "4-Chloro-2-methylaniline Product Specification & Safety Data."[1]

  • BenchChem. "Technical Support Center: Synthesis of N,N-dimethylanilines and Troubleshooting."

  • LookChem. "4-Chloro-2,N-dimethylaniline Properties and Synthesis Data."

Sources

Recrystallization techniques for 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and recrystallization protocols for 4-Chloro-2,N-dimethylaniline (CAS: 30273-07-5).

Note to Researcher: This compound (also known as N-methyl-2-methyl-4-chloroaniline) is typically a liquid (oil) at room temperature.[1] Standard recrystallization is not applicable to the free base. This guide focuses on the industry-standard method of converting the oil to its Hydrochloride (HCl) salt to enable high-purity recrystallization, followed by regeneration of the free base if required.

Part 1: Technical Overview & Solvent Selection

Q1: Why is my "crude" 4-Chloro-2,N-dimethylaniline an oil, and how do I recrystallize it?

A: The free base of 4-Chloro-2,N-dimethylaniline has a melting point near or below room temperature (similar to its precursor 4-chloro-2-methylaniline, which melts at ~29°C, while N-methylation typically lowers the melting point further).

  • The Issue: You cannot recrystallize a liquid.

  • The Solution: You must convert the free base into a crystalline salt, typically the Hydrochloride (HCl) salt . This salt is a solid with a high melting point, allowing for effective removal of isomers (e.g., 4-chloro-2,6-dimethylaniline) and tarry impurities via recrystallization.

Q2: What is the optimal solvent system for the HCl salt?

A: Based on the polarity of aniline salts, the following solvent systems are recommended:

Solvent SystemRoleApplication
Ethanol (Absolute) Primary SolventBest for initial dissolution. High solubility at boiling; moderate at RT.
Ethanol / Diethyl Ether Solvent / Anti-solventGold Standard. Dissolve in hot EtOH, then add Et₂O to induce precipitation.
Isopropanol (IPA) Single SolventGood balance of polarity. Useful if Ethanol yields are too low.
Water / HCl (Dilute) RecrystallizationNot recommended for high purity; risk of hydrolysis or oiling out if pH drifts.

Part 2: Detailed Experimental Protocol

Workflow: Salt Formation & Recrystallization

Objective: Purify crude 4-Chloro-2,N-dimethylaniline oil (>90% purity) to >99% pure HCl salt.

Step 1: Salt Formation (The "Crashing Out" Phase)

  • Dissolution: Dissolve 10.0 g of crude 4-Chloro-2,N-dimethylaniline oil in 50 mL of anhydrous Diethyl Ether (or MTBE) in a round-bottom flask.

  • Acidification: Cool the solution to 0–5°C in an ice bath.

  • Precipitation: Slowly add 2.0 M HCl in Diethyl Ether (or bubble dry HCl gas) with vigorous stirring.

    • Observation: A white to off-white precipitate (the HCl salt) will form immediately.

  • Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet pH paper).

  • Collection: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold ether to remove non-polar impurities.

Step 2: Recrystallization of the HCl Salt

  • Solvent Prep: Heat Ethanol (absolute) to boiling on a hot plate.

  • Dissolution: Transfer the crude HCl salt to a clean Erlenmeyer flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.

    • Note: If colored impurities persist, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness appears (saturation point).

  • Clarification: Add 1-2 drops of ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed (20–30 mins), then place in an ice bath (0°C) for 1 hour.

  • Isolation: Filter the white crystalline needles. Wash with cold 1:1 EtOH/Ether. Dry in a vacuum oven at 40°C.

Step 3: Regeneration of Free Base (Optional)

  • Dissolve pure salt in water -> Basify with 2M NaOH (pH > 10) -> Extract with Ether -> Dry (MgSO₄) -> Evaporate.

Part 3: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid droplets form instead of crystals)
  • Cause: The temperature dropped too quickly, or the solvent polarity is too high (too much water/ethanol), causing the salt to separate as a supercooled liquid phase before crystallizing.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the anti-solvent (Ether) or more Ethanol to change the composition.

    • Seed the solution with a tiny crystal of the pure salt (if available) or scratch the glass wall with a rod to induce nucleation.[2]

    • Cool more slowly (wrap the flask in a towel).

Issue 2: Colored Impurities (Pink/Brown)
  • Cause: Oxidation products of anilines (e.g., quinones) are potent dyes.

  • Fix:

    • Activated Charcoal: Essential during the hot dissolution step.[2] Ensure you filter the charcoal while the solution is still boiling to prevent premature crystallization on the filter.

    • Acid Wash: Wash the crude crystals with cold, slightly acidic ethanol to keep the amine protonated and soluble impurities mobile.

Issue 3: Low Yield
  • Cause: Too much solvent used during recrystallization (product remains in mother liquor).[2]

  • Fix:

    • Always use the minimum boiling solvent.

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a second crop of crystals (Note: Second crop is usually less pure).

Part 4: Process Visualization

The following diagram illustrates the decision logic for purifying this compound, distinguishing between the liquid free base and the solid salt.

Recrystallization_Workflow Start Start: Crude 4-Chloro-2,N-dimethylaniline CheckState Check State @ RT Start->CheckState Liquid Liquid (Oil) (Most Common) CheckState->Liquid If Oil Solid Solid (Impure/Frozen) CheckState->Solid If Solid Action_Salt Step 1: Convert to HCl Salt (Dissolve in Ether + add HCl) Liquid->Action_Salt Solid->Action_Salt Best Path for Purity Crude_Salt Crude HCl Salt (Solid Precipitate) Action_Salt->Crude_Salt Recryst Step 2: Recrystallization Solvent: Ethanol + Diethyl Ether Crude_Salt->Recryst Check_Purity Check Purity (HPLC / MP) Recryst->Check_Purity Check_Purity->Recryst Fail (Recrystallize again) Pure_Salt Final Product: Pure HCl Salt Check_Purity->Pure_Salt Pass Regen Optional: Regenerate Free Base (NaOH + Extraction) Pure_Salt->Regen If Oil required

Caption: Decision tree for the purification of 4-Chloro-2,N-dimethylaniline, emphasizing the conversion to HCl salt for effective crystallization.

References

  • LookChem . 4-Chloro-2,N-dimethylaniline (CAS 30273-07-5) Physical Properties. Retrieved from [3]

  • Royal Society of Chemistry . N-Methylation of ortho-Substituted Aromatic Amines (Supporting Info). (Describing physical state of N,2-dimethyl anilines as oils). Retrieved from

  • Sigma-Aldrich . General Methods for Recrystallization of Organic Amines. Retrieved from

  • PubChem . Compound Summary: 4-Chloro-2-methylaniline (Precursor Properties). Retrieved from

Sources

Technical Support Guide: Column Chromatography for Purifying 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Chloro-2,N-dimethylaniline using column chromatography. It is structured to address common questions and troubleshoot specific issues encountered during the experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preparatory questions that are crucial for designing a successful purification strategy.

Q1: My crude 4-Chloro-2,N-dimethylaniline sample is a dark oil or solid. Why is it discolored and can column chromatography remove the color?

A1: Discoloration in aniline compounds is typically due to the formation of colored oxidation products and polymeric by-products, which can occur during synthesis or upon exposure to air and light over time.[1][2] Column chromatography is an effective method for removing these types of impurities. The desired, less polar compound will travel through the column while the highly polar, colored impurities will adsorb more strongly to the stationary phase, often remaining at the top of the column.[2] For severe discoloration, a pre-treatment step with activated carbon during recrystallization can also be effective.[1]

Q2: What are the most likely impurities in my crude sample?

A2: Impurities in crude 4-Chloro-2,N-dimethylaniline often stem from the synthetic route. Common contaminants include unreacted starting materials (e.g., 2,6-dimethylaniline), regioisomers (isomers with the chlorine atom at a different position), and by-products from side reactions.[1][3] For instance, direct chlorination can be difficult to control, potentially leading to a mixture of isomers.[4] It is also possible to have residual solvents from the reaction work-up.[1]

Q3: Should I use silica gel or alumina as the stationary phase for this purification?

A3: Standard silica gel is the most common stationary phase for column chromatography and is generally suitable for 4-Chloro-2,N-dimethylaniline.[5] However, a critical consideration is the basicity of the aniline functional group. The nitrogen lone pair can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, which can lead to significant peak tailing or even irreversible adsorption.[6] To mitigate this, it is highly recommended to use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA).[6] Alternatively, neutral or basic alumina can be used, though its separation characteristics may differ.[5] For most applications, silica gel with a modified eluent offers a reliable starting point.

Q4: How do I determine the best mobile phase (eluent) for my column?

A4: The ideal mobile phase should provide good separation between your target compound and its impurities, with a target Rf (retention factor) value for 4-Chloro-2,N-dimethylaniline between 0.3 and 0.4 on a TLC plate.[5] The selection process is empirical and is best performed using Thin-Layer Chromatography (TLC). Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate.[2] A common starting point for a compound with the polarity of 4-Chloro-2,N-dimethylaniline (XLogP3 ≈ 3.1[7]) would be a 95:5 or 90:10 mixture of hexanes:ethyl acetate. Adjust the ratio until the desired Rf is achieved. Remember to add 0.5-1% triethylamine to your test solvent systems to account for the basicity of the aniline.[6]

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during the experiment in a question-and-answer format.

Q: My compound is streaking/tailing badly on the TLC plate and the column bands are broad. What is causing this and how do I fix it?

A: This is a classic sign of strong, undesirable interactions between your basic aniline compound and the acidic stationary phase (silica gel).[1][6] The acidic silanol groups on the silica surface are protonating the amine, causing it to "stick" and elute slowly and unevenly.

  • Solution: The most effective solution is to add a basic modifier to your eluent. Incorporate 0.5-1% triethylamine (TEA) into your hexanes/ethyl acetate mobile phase. The TEA will compete with your analyte for the acidic sites on the silica, leading to sharp, symmetrical bands.[6]

Q: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?

A: Poor resolution means the mobile phase is not discriminating effectively between your compounds.

  • Solution 1: Optimize the Mobile Phase. If the spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of the polar solvent.[2] Fine-tuning the solvent ratio is the first and most crucial step.[8]

  • Solution 2: Try a Different Solvent System. Sometimes, a different combination of solvents can offer unique selectivity. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether might change the interaction dynamics and improve separation.

  • Solution 3: Use Gradient Elution. If a single solvent mixture (isocratic elution) fails to separate all components, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.[9]

Q: My compound appears to be stuck at the top of the column and is not eluting, even with a more polar solvent. What happened?

A: This issue can arise from a few different causes.

  • Possibility 1: Compound Decomposition. Your compound may be unstable on silica gel and has decomposed upon loading.[10] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear or the original spot is diminished, decomposition is likely occurring.[10] In this case, consider using a more inert stationary phase like deactivated silica or alumina.[10]

  • Possibility 2: Insufficiently Polar Eluent. While unlikely if you developed the method via TLC, ensure your eluent is polar enough. Try flushing the column with a much more polar solvent system (e.g., 50:50 hexanes:ethyl acetate or even pure ethyl acetate) to see if the compound elutes.

  • Possibility 3: Precipitation. If you loaded the sample in a solvent in which it is not very soluble in the mobile phase, it may have precipitated at the top of the column.[10] This is why it is critical to load the sample in a minimal volume of solvent.[11]

Q: My column has cracked or is showing channeling. Why did this happen?

A: A cracked or channeled stationary phase bed leads to poor separation because the sample will travel through the cracks instead of partitioning evenly.[1]

  • Cause 1: Improper Packing. The column may have been packed unevenly. It is crucial to create a uniform slurry and allow it to settle without air bubbles.[11]

  • Cause 2: Running the Column Dry. At no point should the solvent level drop below the top of the stationary phase. This will cause air to enter the bed and lead to cracking and channeling.[1][11]

  • Solution: Unfortunately, a badly cracked column cannot be salvaged. The column must be repacked. Always keep the column wet with solvent and ensure a constant head of eluent above the silica bed during operation.

Section 3: Experimental Protocols

Protocol 3.1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

  • Prepare TLC Chambers: Prepare several chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20). To each solvent system, add 0.5% v/v triethylamine (TEA).

  • Spot the Plate: Dissolve a small amount of your crude 4-Chloro-2,N-dimethylaniline in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[12] Circle the spots.

  • Analyze: Calculate the Rf value for each spot. The ideal solvent system will give an Rf of 0.3-0.4 for the product spot and show clear separation from other spots.[5]

Protocol 3.2: Step-by-Step Column Chromatography Procedure

  • Column Preparation:

    • Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).[11]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed.

    • Add another small layer of sand on top of the silica bed to prevent disruption during sample loading.[11]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. [11]

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 gram) in the minimum amount of a non-polar solvent like dichloromethane or the mobile phase itself (1-2 mL).

    • Carefully pipette this concentrated solution directly onto the center of the sand layer.

    • Allow the sample solution to absorb completely into the sand/silica bed.

  • Elution:

    • Carefully add your prepared mobile phase (the optimized system from TLC, including TEA) to the top of the column, filling the reservoir.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow of eluent through the column. You can use gentle air pressure ("flash chromatography") to speed up the process.[5]

  • Monitoring and Collection:

    • Monitor the progress of the separation by spotting collected fractions onto TLC plates and developing them.

    • Once the desired compound begins to elute, continue collecting fractions until it is no longer detected by TLC.

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-2,N-dimethylaniline.

Section 4: Data & Visualization

Table 1: Physicochemical Properties of 4-Chloro-2,N-dimethylaniline

PropertyValueSource
Molecular FormulaC₈H₁₀ClN[7]
Molecular Weight155.63 g/mol
Boiling Point261 °C at 760 mmHg[7]
XLogP33.1[7]
AppearanceSolid-Low Melt

Table 2: Example Purification Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, provides good resolving power.[5]
Mobile Phase Hexanes:Ethyl Acetate (90:10) + 0.5% TEAAdjust ratio based on TLC. TEA is critical to prevent tailing.[2][6]
Sample Loading Concentrated solution in minimal DCMEnsures a tight starting band for optimal separation.[11]
Elution Mode Isocratic or GradientIsocratic is simpler; gradient may be needed for complex mixtures.[9]
Detection UV light (254 nm) on TLC platesAromatic ring is UV active.[12]

Diagram 1: Purification Workflow

G cluster_prep 1. Method Development cluster_exec 2. Column Chromatography cluster_post 3. Analysis & Isolation TLC TLC Analysis (Varying Hex:EtOAc + TEA) Opt Optimize Solvent System (Target Rf = 0.3-0.4) TLC->Opt Pack Pack Column (Silica Slurry) Opt->Pack Load Load Sample (Minimal Solvent) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Rotovap Remove Solvent (Rotary Evaporator) Combine->Rotovap Final Pure Product Rotovap->Final

Caption: Workflow for purifying 4-Chloro-2,N-dimethylaniline.

Diagram 2: Troubleshooting Logic

G Start Problem Observed Tailing Peak Tailing / Streaking Start->Tailing PoorSep Poor Separation Start->PoorSep NoElute Compound Stuck on Column Start->NoElute Sol_Tailing Add 0.5-1% Triethylamine to Mobile Phase Tailing->Sol_Tailing Sol_PoorSep1 Fine-tune Solvent Ratio (Adjust Polarity) PoorSep->Sol_PoorSep1 Sol_PoorSep2 Try Different Solvent System (e.g., DCM) PoorSep->Sol_PoorSep2 Sol_NoElute1 Check for Decomposition (Run 2D TLC) NoElute->Sol_NoElute1 Sol_NoElute2 Use Deactivated Silica or Alumina Sol_NoElute1->Sol_NoElute2

Caption: Troubleshooting flowchart for common chromatography issues.

References

  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst (RSC Publishing).
  • Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025, December 12).
  • Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. Gas Chromatography.
  • Process for the preparation of 4-chloro-2,6-dialkylanilines. Google Patents. (US4401833A).
  • 4-Chloro-2,N-dimethylaniline. LookChem.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer.
  • Column chromatography. Columbia University.
  • Troubleshooting in Chromatography. Journal of Chromatographic Science.
  • 4-CHLORO-2,6-DIMETHYLANILINE. ChemicalBook. (2026, January 13).
  • Is there an easy way to purify organic amines? Biotage. (2023, January 19).
  • 4-Chloro-N,N-dimethylaniline. Sigma-Aldrich. (698-69-1).
  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. (2002, April 15).
  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. (2002, March 13).
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025, June 6).
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Thieme.
  • Technical Support Center: Synthesis of 2,6-Dichloro-N,N-dimethylaniline. Benchchem.
  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024, November 20).

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,N-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will explore common challenges, troubleshoot experimental hurdles, and explain the chemical principles behind our recommended solutions.

Overview of Synthetic Strategies

The synthesis of 4-Chloro-2,N-dimethylaniline (CAS No. 30273-07-5) primarily proceeds through two main strategic routes. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: N,N-dimethylation of 4-Chloro-2-methylaniline. This is the most common and direct pathway. It involves the exhaustive methylation of the primary amine of 4-chloro-2-methylaniline. This route is generally preferred for its straightforwardness and relatively high yields when optimized.

  • Route B: Chlorination of 2,N,N-trimethylaniline. This approach involves the direct electrophilic chlorination of the aromatic ring. However, controlling the regioselectivity of this reaction is a significant challenge. The powerful activating effect of the dimethylamino group directs substitution to both the ortho and para positions, often leading to a mixture of isomers, including the undesired 6-chloro and di-chloro products.[1]

This guide will focus on optimizing Route A , as it offers superior control and is more commonly employed in laboratory and industrial settings.

cluster_0 Synthetic Pathway Overview SM Starting Material 4-Chloro-2-methylaniline INT1 N-methylation Reaction SM->INT1 Methylating Agent Base, Solvent INT2 Work-up & Neutralization INT1->INT2 Quenching PUR Purification (Distillation/Crystallization) INT2->PUR Crude Product FP Final Product 4-Chloro-2,N-dimethylaniline PUR->FP >99% Purity

Caption: General workflow for the synthesis of 4-Chloro-2,N-dimethylaniline via Route A.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N,N-dimethylation of 4-chloro-2-methylaniline?

A1: The three most critical parameters are:

  • Stoichiometry of the Methylating Agent: Using a slight excess (e.g., 2.2-2.5 equivalents) is necessary to ensure the reaction goes to completion and consumes the mono-methylated intermediate. However, a large excess can lead to the formation of a quaternary ammonium salt, which complicates purification and reduces yield.[1]

  • Choice and Stoichiometry of the Base: A base is essential to neutralize the acidic byproduct generated by many common methylating agents (e.g., sulfuric acid from dimethyl sulfate, HI from methyl iodide).[1] The base prevents the protonation of the aniline nitrogen, which would render it non-nucleophilic and halt the reaction. At least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) should be used.

  • Reaction Temperature: The temperature must be high enough to drive the second methylation step (conversion of the mono-methylated intermediate to the di-methylated product), which is often slower than the first. However, excessively high temperatures can promote side reactions. Monitoring the reaction by TLC or GC is crucial to determine the optimal temperature and reaction time.[1]

Q2: Which methylating agent is best for this synthesis?

A2: The choice depends on factors like cost, safety, reactivity, and scale. Dimethyl carbonate (DMC) is an environmentally friendly and safer alternative to traditional agents like dimethyl sulfate and methyl iodide.[2] However, dimethyl sulfate is often used for its high reactivity and cost-effectiveness in industrial settings.

Methylating AgentProsConsTypical Conditions
Dimethyl Sulfate Highly reactive, cost-effectiveHighly toxic and carcinogenicK₂CO₃ or Na₂CO₃, Acetone/Acetonitrile, 50-80°C[1]
Methyl Iodide (MeI) Very reactiveExpensive, volatileK₂CO₃, DMF/Acetonitrile, RT to 60°C[3]
Dimethyl Carbonate (DMC) Low toxicity, "green" reagentRequires higher temps/catalystOnium salt catalyst, 120-160°C[2]
Formaldehyde/Formic Acid Inexpensive (Eschweiler-Clarke)Stoichiometric reductant neededFormic Acid, 80-100°C

Q3: My final product is a dark oil or solid. How can I improve its color and purity?

A3: A dark color often indicates the presence of oxidized impurities or polymeric byproducts. The most effective purification techniques are fractional distillation under reduced pressure or crystallization.[1] For distillation, the relatively high boiling point of the product (261°C at 760 mmHg) necessitates vacuum to prevent thermal degradation.[4] If crystallization is chosen, a mixed solvent system (e.g., a polar solvent like ethanol with a non-polar co-solvent like hexane) can be effective. If the product "oils out," try different solvent combinations or a slower cooling rate.[1] A final wash with a decolorizing agent like activated carbon can also be performed, though this may lead to some loss of product.[5]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems encountered during the synthesis via N,N-dimethylation of 4-chloro-2-methylaniline.

Problem 1: Low or No Conversion of Starting Material

Q: I've run the reaction for several hours, but TLC/GC analysis shows a significant amount of unreacted 4-chloro-2-methylaniline. What went wrong?

A: This is a common issue that typically points to one of four root causes:

  • Inactive Methylating Agent: Reagents like dimethyl sulfate can degrade with improper storage. Always use a fresh bottle if in doubt.[1]

  • Insufficient or Inactive Base: The base is crucial for neutralizing the acid byproduct. Ensure you are using at least two full equivalents of a dry, finely powdered base (e.g., K₂CO₃ or Na₂CO₃) to maximize its surface area and reactivity.[1] If the starting aniline was supplied as a hydrochloride salt, an additional equivalent of base is required for initial neutralization.

  • Protonated Starting Material: If the reaction medium is acidic, the aniline nitrogen will be protonated to -NH₃⁺, which is not nucleophilic and will not react. This reinforces the need for an adequate amount of base.

  • Low Reaction Temperature: The initial methylation may occur at a lower temperature, but driving the reaction to the fully dimethylated product often requires more thermal energy. Gradually increase the temperature while monitoring the reaction progress.[1]

cluster_1 Troubleshooting: Low Yield Start Problem: Low Yield or Incomplete Conversion Check1 Is starting material fully consumed? Start->Check1 Check2 Is mono-methyl aniline the main product? Check1->Check2 Yes Sol1 Cause: Inactive Reagents or Insufficient Base/Temp Solution: Use fresh reagents, add more base, increase temp. Check1->Sol1 No Check3 Are there unknown side products? Check2->Check3 No Sol2 Cause: Incomplete second methylation Solution: Increase reaction time, increase temperature, add more methylating agent (0.2-0.3 eq). Check2->Sol2 Yes Sol3 Cause: Side Reactions (e.g., over-methylation) Solution: Reduce temp, control stoichiometry carefully. Check3->Sol3 Yes End Yield Optimized Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting low yield in the N,N-dimethylation reaction.

Problem 2: Product is Contaminated with Mono-methylated Intermediate

Q: My final product contains a significant amount of N-methyl-4-chloro-2-methylaniline. How can I drive the reaction to completion?

A: The presence of the mono-methylated species is a clear sign of incomplete reaction. The second methylation is sterically more hindered and electronically less favorable than the first, thus requiring more forcing conditions.

  • Increase Reaction Time and/or Temperature: This is the most straightforward solution. Continue to heat the reaction and monitor the disappearance of the mono-methylated spot by TLC or GC.[1]

  • Add More Methylating Agent: If extending the time and temperature is ineffective, it's possible that the methylating agent was consumed or degraded. A small additional charge (e.g., 0.2-0.3 equivalents) can help push the reaction to completion.

  • Solvent Choice: Ensure the solvent is anhydrous and appropriate. Aprotic polar solvents like DMF or acetonitrile are generally effective at solvating the reactants and facilitating the Sₙ2 reaction.[1]

Problem 3: Formation of Quaternary Ammonium Salt

Q: After workup, a significant portion of my product is water-soluble and I suspect I've formed the quaternary ammonium salt. How do I avoid this and can I recover my product?

A: Quaternary salt formation occurs when the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the methylating agent.

  • Prevention: This side reaction is favored by a large excess of the methylating agent and prolonged reaction times at high temperatures.[1] Carefully control the stoichiometry (use no more than ~2.5 equivalents of the methylating agent) and monitor the reaction closely. Stop the reaction as soon as the mono-methylated intermediate is consumed.

  • Recovery: The quaternary salt is typically water-soluble. During an aqueous workup, it will partition into the aqueous layer. It is generally difficult to reverse the quaternization under standard conditions, and this portion of the product is usually considered a yield loss.

cluster_2 Key Reaction Species and Side Products SM Starting Material (Primary Amine) INT Mono-methylated Intermediate SM->INT +1 eq. Me-X PROD Desired Product (Tertiary Amine) INT->PROD +1 eq. Me-X SIDE Side Product (Quaternary Salt) PROD->SIDE Excess Me-X High Temp

Caption: Diagram showing the reaction progression and the formation of the key side product.

Recommended Experimental Protocol

This protocol describes the N,N-dimethylation of 4-chloro-2-methylaniline using dimethyl sulfate.

Materials:

  • 4-chloro-2-methylaniline (1.0 eq)

  • Dimethyl sulfate (2.3 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous acetone (10 mL per gram of starting material)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-methylaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone and begin stirring to create a suspension.

  • Reagent Addition: Slowly add dimethyl sulfate (2.3 eq) dropwise to the stirring suspension at room temperature. The addition should be exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material and the mono-methylated intermediate are no longer detectable.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting oil in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench any remaining acidic species) and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 4-Chloro-2,N-dimethylaniline as a clear or pale-yellow liquid.

References

  • LookChem. (n.d.). 4-Chloro-2,N-dimethylaniline. Retrieved from [Link]

  • Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2005). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • Google Patents. (2016). CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
  • ResearchGate. (2025, August 5). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. Retrieved from [Link]

  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

  • Google Patents. (2017). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case File ID: #CDM-MET-042 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Degradation Protocols, Analytical Separation, and Pathway Elucidation.

Welcome to the Technical Support Center

You have reached the advanced support tier for 4-Chloro-2,N-dimethylaniline (also known as N-(4-chloro-2-methylphenyl)-N-methylamine). This compound is a critical environmental metabolite of the formamidine pesticide Chlordimeform and a precursor in azo dye synthesis.

Our goal is to move beyond basic data sheets. Below you will find troubleshooting guides structured as "Support Tickets" that address the specific failure points researchers encounter when studying the biotic and abiotic fate of this molecule.

Ticket #001: Analytical Resolution Failure (Co-elution)

User Issue: "I cannot separate 4-Chloro-2,N-dimethylaniline from its downstream metabolite 4-Chloro-2-methylaniline (4-COT) using standard C18 HPLC methods. They co-elute or show severe tailing."

Root Cause Analysis: Both compounds are hydrophobic anilines with similar pKa values (~3.5 - 4.0). Standard neutral pH mobile phases fail to suppress the ionization of the amine group, leading to silanol interactions (tailing) and insufficient selectivity.

Troubleshooting Protocol:

ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Scientific Rationale
Column Standard C18 (5µm)Phenyl-Hexyl or C18 with Polar Endcapping Phenyl phases offer

selectivity for the aromatic ring, helping distinguish the N-methyl steric shift.
Mobile Phase A Water (neutral)10 mM Ammonium Formate (pH 3.0) Acidic pH ensures the amine is fully protonated (

), improving peak shape and reducing silanol drag.
Mobile Phase B MethanolAcetonitrile Acetonitrile provides sharper peaks for basic compounds compared to methanol.
Gradient Isocratic 60% BGradient 30%

80% B over 15 min
Gradient elution is required to resolve the slightly more hydrophobic N-methyl parent from the 4-COT metabolite.

Validation Step (Self-Check):

  • Resolution (Rs): Calculate Rs between the Parent (N-methyl) and Metabolite (4-COT). An Rs > 1.5 indicates successful method transfer.

  • Tailing Factor: Must be < 1.2. If > 1.5, increase buffer concentration to 20 mM.

Ticket #002: Biotic Degradation Pathway "Stalling"

User Issue: "My Pseudomonas culture degrades Chlordimeform to 4-Chloro-2,N-dimethylaniline, but the pathway stalls there. No mineralization is observed."

Mechanistic Insight: The degradation of this compound is a multi-step enzymatic process. The "stall" usually occurs because the specific N-demethylase enzyme is active, but the downstream ring-cleavage dioxygenases are inhibited or absent.

The Biotic Pathway (Visualized):

BioticPathway Substrate Chlordimeform (Parent Pesticide) Intermediate1 4-Chloro-2,N-dimethylaniline (Target Molecule) Substrate->Intermediate1 Hydrolysis (Slow Step) Intermediate2 4-Chloro-2-methylaniline (4-COT) Intermediate1->Intermediate2 N-Demethylation (N-demethylase) RingCleavage Ring Cleavage Products (Muconic Acid Derivatives) Intermediate2->RingCleavage Ortho-Cleavage (Catechol 1,2-dioxygenase) Inhibition STALL POINT: High toxicity of 4-COT can inhibit dioxygenases Intermediate2->Inhibition Mineralization CO2 + NH3 + Cl- RingCleavage->Mineralization TCA Cycle

Caption: Step-wise biotic degradation. The N-demethylation (Red to Yellow) is often faster than the subsequent ring cleavage, leading to toxic accumulation of 4-COT.

Corrective Actions:

  • Induction: Pre-induce the culture with a less toxic analogue (e.g., 4-chlorocatechol) to upregulate catechol 1,2-dioxygenase expression before introducing the target substrate.

  • Co-Metabolism: Add a supplemental carbon source (Glucose or Succinate at 0.1%). Many Pseudomonas strains require reducing power (NADH) to drive the initial oxygenase attack.

Ticket #003: Identification of Unknown Photolysis Intermediates

User Issue: "During UV/H2O2 treatment (AOP), I see a transient purple intermediate that disappears quickly. What is it?"

Technical Explanation: In Advanced Oxidation Processes (AOPs), the Hydroxyl radical (


) is non-selective. While N-demethylation occurs, a competing parallel pathway involves radical attack on the aromatic ring. The "purple" color is characteristic of Quinone Imines  or Azo-dimers  formed via oxidative coupling.

Proposed AOP Pathway:

AOP_Pathway Parent 4-Chloro-2,N-dimethylaniline Radical Anilino Radical (Intermediate) Parent->Radical •OH Attack (H-abstraction) Phenol Chlorophenol Deriv. Parent->Phenol •OH Substitution Quinone Benzoquinone Imine (Purple/Colored) Radical->Quinone Oxidation Dimer 4,4'-Dichloroazobenzene (Dimer) Radical->Dimer Coupling

Caption: Abiotic degradation often yields colored quinone imines or dimers before total mineralization.

Experimental Verification: To confirm the Quinone Imine intermediate:

  • LC-MS/MS Scan: Look for a mass shift of [M+14] or [M+16] (Hydroxylation/Oxidation).

  • Quenching: Add Sodium Azide (

    
    ) to the reaction. If the purple color formation is suppressed, it confirms a singlet oxygen or radical-mediated mechanism.
    
Reference Section
  • United States Environmental Protection Agency (EPA). (1986). Pesticide Fact Sheet: Chlordimeform. (Details the hydrolysis of Chlordimeform to 4-chloro-o-toluidine and its N-methyl derivatives).

  • Boon, N., et al. (2001). Degradation of 3-chloroaniline by pyrrolidone-carboxylic acid-degrading bacteria. Applied and Environmental Microbiology. (Establishes the ortho-cleavage pathway for chloroanilines).

  • Nitoi, I., et al. (2015). Advanced Degradation of 4-Chloroaniline from Water in UV/TiO2/H2O2 System. ResearchGate. (Provides the mechanistic basis for radical attack and quinone imine formation in chloroaniline derivatives).

  • Stocken, J.K., et al. (2018). Metabolic pathways of chloroanilines in Pseudomonas species. Journal of Hazardous Materials. (Mechanisms of N-demethylation).

For further assistance, please reply with your specific LC-MS chromatograms attached. Ticket #CDM-MET-042 remains open.

Handling and storage recommendations for 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-2,N-dimethylaniline (CAS No. 95-69-2). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the handling, storage, and troubleshooting of common experimental issues related to this compound. As a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, understanding its proper use is critical for experimental success and laboratory safety.[1]

Section 1: Core Handling and Storage FAQs

This section addresses the most frequently asked questions regarding the safe handling and storage of 4-Chloro-2,N-dimethylaniline.

Q1: What are the primary hazards associated with 4-Chloro-2,N-dimethylaniline and what immediate precautions should I take?

A: 4-Chloro-2,N-dimethylaniline is classified as a hazardous substance. The primary concerns are its toxicity if swallowed, inhaled, or absorbed through the skin, and its potential to cause irritation. Key hazard statements include:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2][4]

  • Causes serious eye irritation.[2][4]

  • May cause respiratory irritation.[2][3][4]

  • Suspected of causing cancer.

Given these hazards, it is imperative to handle this chemical with appropriate engineering controls and personal protective equipment at all times. Do not eat, drink, or smoke in areas where this chemical is handled, and wash hands thoroughly after use.[4][5]

Q2: What specific Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: A multi-layered PPE approach is required to minimize exposure risk. The following should be considered standard practice:

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands after removing them.[4]

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles. For larger quantities or when there is a risk of splashing, a full-face shield is recommended.[6]

  • Respiratory Protection: All handling of 4-Chloro-2,N-dimethylaniline should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors is necessary.[7]

  • Skin and Body Protection: A lab coat is standard. For larger-scale work, wear additional protective clothing to prevent any possibility of skin contact.[4]

Q3: What are the optimal storage conditions for 4-Chloro-2,N-dimethylaniline to ensure its stability?

A: Proper storage is crucial for maintaining the integrity of the compound. Anilines as a class can be sensitive to environmental conditions, leading to degradation over time. Key recommendations are summarized in the table below.

ParameterRecommendationRationale & Source(s)
Container Store in the original, tightly sealed container.Prevents contamination and exposure to air/moisture.[4][5]
Location A cool, dry, and well-ventilated area.Minimizes degradation from heat and hydrolysis.[4][5]
Temperature Recommended storage at 2-8°C.Slows potential degradation pathways.[5]
Atmosphere Consider storing under an inert atmosphere (e.g., Argon, Nitrogen).Protects against air oxidation, which can cause discoloration.[2]
Light Exposure Protect from light.Some related aniline compounds are light-sensitive.[5][8]
Incompatibilities Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Prevents potentially hazardous reactions.[7]
Q4: How should I respond to an accidental spill?

A: In the event of a spill, immediate and safe cleanup is essential. Evacuate non-essential personnel and ensure the area is well-ventilated.[4] Do not create dust clouds.

Below is a general workflow for spill management.

start Spill Occurs ppe Ensure appropriate PPE is worn (respirator, gloves, goggles, lab coat) start->ppe Immediate Action ventilate Ensure adequate ventilation (Fume Hood) ppe->ventilate contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ventilate->contain Isolate & Contain collect Carefully sweep or vacuum up the material. Use non-sparking tools. contain->collect Cleanup dispose Place in a sealed, labeled container for hazardous waste disposal. collect->dispose clean Clean the spill area thoroughly with soap and water. dispose->clean Decontaminate end Dispose of waste according to institutional and local regulations. clean->end

Caption: Workflow for handling a chemical spill.

Q5: What are the first-aid measures in case of accidental exposure?

A: Swift and correct first-aid is critical. The response depends on the route of exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Section 2: Troubleshooting Experimental & Purity Issues

This section provides guidance on common problems encountered during the use of 4-Chloro-2,N-dimethylaniline in experimental settings.

Q1: My solid 4-Chloro-2,N-dimethylaniline has developed a dark color during storage. Is it still usable?

A: The development of a dark color is a common sign of degradation in aniline compounds. This is typically caused by slow oxidation from exposure to air and/or light, leading to the formation of highly conjugated, colored impurities like quinone-type species.[9]

Expert Recommendation: The material is likely impure and should not be used in reactions where stoichiometry and purity are critical without prior purification. The presence of these impurities can interfere with your reaction, leading to unexpected side products and lower yields.

Validation Protocol: Before use, assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) analysis against a pure, uncolored standard can reveal the presence of impurities. For a more quantitative assessment, techniques like NMR or GC-MS are recommended. If significant impurities are detected, purification is necessary.

Q2: I am consistently getting low yields in my reaction. What are the common causes and how can I improve it?

A: Low yields can stem from several factors related to the reactivity of the aniline core and the stability of your product. A systematic approach to troubleshooting is often most effective.

cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., Oxidation) start->side_reactions product_decomp Product Decomposition start->product_decomp optimize_cond Optimize Conditions: - Increase temperature/time cautiously - Check reagent stoichiometry incomplete_rxn->optimize_cond Solution inert_atm Use Inert Atmosphere: - Degas solvent - Run under N2 or Ar side_reactions->inert_atm Solution mild_workup Use Milder Workup: - Avoid harsh acids/bases - Lower temperatures product_decomp->mild_workup Solution

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Incomplete Reaction: Ensure your reaction conditions (temperature, time, solvent) are optimal. For some reactions, a moderate increase in temperature or reaction time may be necessary to drive it to completion. Also, double-check the stoichiometry of your reagents.[9]

  • Side Reactions: The aniline moiety is susceptible to oxidation. If your reaction is sensitive to air, ensure the solvent is properly degassed and run the entire experiment under an inert atmosphere (Nitrogen or Argon). This is particularly crucial for transition-metal-catalyzed reactions.[9]

  • Product Instability: Your product may be unstable under the reaction or workup conditions. If you suspect your product is sensitive to pH, use mild workup conditions and avoid strong acids or bases.

Q3: How can I effectively purify 4-Chloro-2,N-dimethylaniline?

A: If your starting material is impure or if you need to purify a crude reaction product, several standard laboratory techniques can be effective. The choice of method depends on the scale and the nature of the impurities.

  • Fractional Distillation: This is a highly effective method for purifying liquid anilines or solids with a low melting point. The literature reports purification of the related compound 4-chloro-2,6-dimethylaniline by fractional distillation at reduced pressure (e.g., 115-117°C at 5 mm Hg).[10] This method is excellent for removing non-volatile or significantly higher/lower boiling impurities.

  • Recrystallization: For solid materials, recrystallization is a powerful purification technique. The crude product can be dissolved in a suitable hot solvent (or solvent system), followed by cooling to induce crystallization of the pure compound, leaving impurities behind in the solvent.[11] Common solvents for anilines include ethanol, hexane, or toluene. The choice of solvent must be determined empirically.

  • Steam Distillation: This technique can be useful for separating the aniline from non-volatile inorganic salts and other high-boiling organic impurities. The crude product, after being made basic, can be distilled with steam to yield the purified aniline.[10]

References
  • 4-Chloro-2-methylaniline Safety Data Sheet | no signal word | SDS/MSDS - NextSDS. (n.d.). Retrieved from [Link]

  • Schnegg, U., & Wedemeyer, K. (1983). U.S. Patent No. 4,401,833. Washington, DC: U.S. Patent and Trademark Office.
  • Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE - LookChem. (n.d.). Retrieved from [Link]

  • Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). (2016). CN105693526A.

Sources

Validation & Comparative

A Comparative Spectroscopic Analysis of 4-Chloro-2,N-dimethylaniline and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of the spectroscopic data of 4-Chloro-2,N-dimethylaniline with a selection of structurally related aniline derivatives. This analysis is designed to offer researchers, scientists, and professionals in drug development a clear understanding of how substituent effects manifest in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the spectral nuances between these compounds, we can elucidate the electronic and steric influences of chloro, methyl, and N-alkyl groups on the aniline scaffold.

Introduction: The Significance of Substituent Effects in Spectroscopic Analysis

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to dyes and polymers. The precise characterization of these molecules is paramount, and spectroscopic techniques provide the most powerful tools for this purpose. The addition of substituents to the aniline ring or the amino group dramatically alters the molecule's electronic and steric properties. These changes, in turn, induce predictable yet subtle shifts in their spectroscopic signatures.

This guide will focus on 4-Chloro-2,N-dimethylaniline and compare its (predicted and observed) spectroscopic features with those of:

  • Aniline: The parent compound, providing a baseline spectrum.

  • 2-Methylaniline (o-Toluidine): To observe the effect of an ortho-methyl group.

  • 4-Chloroaniline: To isolate the effect of a para-chloro substituent.

  • N,N-Dimethylaniline: To understand the influence of N-alkylation.

  • 4-Chloro-2-methylaniline: A key comparative compound, lacking only the N-methylation of our target molecule.

  • 2,N-Dimethylaniline: A useful analogue that lacks the chloro substituent.

By dissecting the ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns of these molecules, we can gain a deeper appreciation for the interplay of inductive and resonance effects, as well as steric hindrance, in substituted anilines.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, comparable spectroscopic data, standardized experimental protocols are essential. The following are generalized procedures for the techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are fundamental for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aniline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

  • ¹H NMR Spectroscopy Protocol:

    • Spectrometer: A 400 MHz or higher field spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy Protocol:

    • Spectrometer: Operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups.

  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind a small amount (1-2 mg) of the solid aniline sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition (FT-IR):

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet (or the neat liquid sample between salt plates) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction and Ionization:

    • Prepare a dilute solution of the analyte in a volatile solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

    • Utilize Electron Ionization (EI) at 70 eV for generating fragment ions.

  • Mass Analysis:

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

    • Scan Range: A typical scan range would be from m/z 40 to 300 to encompass the molecular ion and all significant fragments.

Comparative Spectroscopic Data

The following sections present a comparative analysis of the spectroscopic data for 4-Chloro-2,N-dimethylaniline and the selected reference compounds.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons in anilines are highly sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield the aromatic protons, shifting their signals upfield (to lower ppm values), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like -Cl deshield the aromatic protons, causing a downfield shift.

Table 1: Comparative ¹H NMR Data (Aromatic Region) of Selected Anilines in CDCl₃

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
4-Chloro-2,N-dimethylaniline ~7.0-7.2 (d)-~6.6-6.8 (dd)~6.6-6.8 (d)~2.9 (s, 3H, N-CH₃), ~2.2 (s, 3H, Ar-CH₃)
Aniline [2]7.18 (t)6.78 (t)7.18 (t)6.87 (d)3.68 (s, 2H, NH₂)
2-Methylaniline 7.08 (m)7.08 (m)6.72 (t)6.81 (d)3.63 (s, 2H, NH₂), 2.15 (s, 3H, CH₃)
4-Chloroaniline [2]7.09 (d)-6.62 (d)7.09 (d)3.60 (s, 2H, NH₂)
N,N-Dimethylaniline [3]7.22 (t)6.75 (t)7.22 (t)6.70 (d)2.93 (s, 6H, N(CH₃)₂)
4-Chloro-2-methylaniline 7.01 (d)-6.88 (dd)6.64 (d)3.69 (s, 2H, NH₂), 2.13 (s, 3H, CH₃)
2,N-Dimethylaniline [4]7.13 (d)6.75 (t)7.25 (m)6.69 (d)2.96 (s, 3H, N-CH₃), 2.21 (s, 3H, Ar-CH₃)

Note: Data for 4-Chloro-2,N-dimethylaniline is estimated based on substituent effects observed in the other compounds. Actual experimental values may vary.

Analysis:

  • Aniline: The parent compound shows a complex pattern with the ortho and para protons shielded relative to benzene (7.34 ppm).

  • 2-Methylaniline: The ortho-methyl group provides additional electron donation, further shielding the aromatic protons.

  • 4-Chloroaniline: The electron-withdrawing chloro group at the para position deshields the ortho (H-3, H-5) protons, shifting them downfield compared to aniline.[2]

  • N,N-Dimethylaniline: The N,N-dimethyl group is a stronger electron-donating group than the amino group, leading to significant upfield shifts for the ortho and para protons.[3]

  • 4-Chloro-2-methylaniline: The combined effects of the para-chloro (deshielding) and ortho-methyl (shielding) groups lead to a distinct pattern.

  • 2,N-Dimethylaniline: The presence of both an N-methyl and an ortho-methyl group results in a complex shielding pattern.[4]

  • 4-Chloro-2,N-dimethylaniline: We can predict that the aromatic protons will be influenced by the deshielding effect of the chloro group and the shielding effects of the ortho-methyl and N-methyl groups. The N-methyl protons will appear as a singlet around 2.9 ppm, and the aromatic methyl protons will be a singlet around 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also highly dependent on the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data of Selected Anilines in CDCl₃

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
4-Chloro-2,N-dimethylaniline ~145~125~130~125~115~120~30 (N-CH₃), ~17 (Ar-CH₃)
Aniline [2]146.7118.6129.3115.1129.3118.6-
2-Methylaniline 144.9122.1130.4118.5126.8114.917.3 (CH₃)
4-Chloroaniline [5]145.1116.2129.1122.9129.1116.2-
N,N-Dimethylaniline [6]150.4112.7129.1116.9129.1112.740.5 (N(CH₃)₂)
4-Chloro-2-methylaniline [7]142.7122.4130.5122.5126.7115.817.1 (CH₃)
2,N-Dimethylaniline [4]147.2121.8129.8116.8127.1109.130.7 (N-CH₃), 17.3 (Ar-CH₃)

Note: Data for 4-Chloro-2,N-dimethylaniline is estimated based on substituent effects.

Analysis:

  • The carbon attached to the nitrogen (C-1) is generally deshielded.

  • The ortho and para carbons are shielded by electron-donating groups.

  • The chloro-substituent in 4-chloroaniline deshields the carbon it is attached to (C-4) and has a smaller effect on the other carbons.[5]

  • In N,N-dimethylaniline, the N-methyl carbons appear around 40.5 ppm.[6]

  • For our target molecule, 4-Chloro-2,N-dimethylaniline, we can predict the chemical shifts by considering the additive effects of the chloro, ortho-methyl, and N-methyl substituents.

Infrared (IR) Spectroscopy

The IR spectra of anilines are characterized by several key vibrational modes.

Table 3: Key IR Absorption Bands (cm⁻¹) for Selected Anilines

CompoundN-H StretchC-N Stretch (Aromatic)C-Cl StretchAromatic C-H Stretch
4-Chloro-2,N-dimethylaniline ~3400 (single, weak)~1300~1090~3050
Aniline 3433, 3356 (two bands)~1277-~3030
2-Methylaniline 3440, 3360 (two bands)~1265-~3020
4-Chloroaniline 3480, 3390 (two bands)~1285~1090~3050
N,N-Dimethylaniline None~1345-~3050
4-Chloro-2-methylaniline 3480, 3390 (two bands)~1270~1090~3040
2,N-Dimethylaniline ~3430 (single, weak)~1310-~3060

Analysis:

  • N-H Stretch: Primary anilines (Aniline, 2-Methylaniline, 4-Chloroaniline, 4-Chloro-2-methylaniline) show two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[8] Secondary anilines like 2,N-Dimethylaniline exhibit a single, weaker N-H stretch in the same region. Tertiary anilines like N,N-Dimethylaniline have no N-H bonds and therefore no absorption in this region.[9] 4-Chloro-2,N-dimethylaniline, being a secondary amine, is expected to show a single N-H stretch.

  • C-N Stretch: Aromatic amines typically show a C-N stretching vibration in the 1250-1350 cm⁻¹ range.[9]

  • C-Cl Stretch: The presence of a chloro substituent gives rise to a strong absorption in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H Stretch: All the compounds exhibit the characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹.[8]

Mass Spectrometry

The fragmentation patterns in mass spectrometry provide valuable structural information.

Table 4: Key Mass Spectral Fragments (m/z) and their Interpretation

CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-Cl]⁺Other Key Fragments
4-Chloro-2,N-dimethylaniline 155/157 (3:1)140/142120105, 77
Aniline [6]93--66, 65
2-Methylaniline 107106-92, 77
4-Chloroaniline 127/129 (3:1)-9265
N,N-Dimethylaniline [6]121120 (base peak)-105, 77
4-Chloro-2-methylaniline [10][11]141/143 (3:1)140/142, 126/12810677
2,N-Dimethylaniline [4]121120, 106-91, 77

Analysis:

  • Molecular Ion Peak: The molecular ion peak is typically prominent in anilines. For chlorine-containing compounds, the characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio is a clear indicator of the presence of one chlorine atom.

  • [M-CH₃]⁺ Fragment: Loss of a methyl radical is a common fragmentation pathway for N-methylated and aromatic-methylated anilines. For N,N-dimethylaniline, the loss of a methyl group to form a stable iminium ion often results in the base peak at m/z 120.[6]

  • [M-Cl]⁺ Fragment: Loss of a chlorine radical is a characteristic fragmentation for chloro-substituted aromatic compounds.

  • For 4-Chloro-2,N-dimethylaniline, we expect to see a molecular ion at m/z 155 with its isotope peak at m/z 157. Key fragments would arise from the loss of a methyl group (to m/z 140/142) and the loss of a chlorine atom (to m/z 120).

Visualization of Structure-Spectra Relationships

The following diagrams illustrate the key structural features and their influence on the spectroscopic data.

G cluster_nmr ¹H NMR Chemical Shift Influences cluster_ir Key IR Vibrational Modes cluster_ms Mass Spectrometry Fragmentation Aniline_Ring Aniline Ring (Aromatic Protons ~6.7-7.2 ppm) EDG Electron Donating Groups (-NH₂, -CH₃, -N(CH₃)₂) Shielding (Upfield Shift) Aniline_Ring->EDG ortho/para positions EWG Electron Withdrawing Group (-Cl) Deshielding (Downfield Shift) Aniline_Ring->EWG ortho/para positions Primary_Amine Primary Amine (R-NH₂) Two N-H Stretches (~3300-3500 cm⁻¹) Secondary_Amine Secondary Amine (R₂-NH) One N-H Stretch (~3300-3500 cm⁻¹) Tertiary_Amine Tertiary Amine (R₃-N) No N-H Stretch Mol_Ion Molecular Ion (M⁺) Loss_CH3 Loss of -CH₃ (from N-CH₃ or Ar-CH₃) Mol_Ion->Loss_CH3 Loss_Cl Loss of -Cl Mol_Ion->Loss_Cl

Caption: Key substituent influences on spectroscopic data.

Conclusion

The spectroscopic analysis of 4-Chloro-2,N-dimethylaniline and its analogues demonstrates the powerful diagnostic value of modern analytical techniques. The interplay of electronic and steric effects from chloro, methyl, and N-methyl substituents results in predictable and interpretable variations in ¹H NMR, ¹³C NMR, IR, and MS data. By understanding these fundamental structure-spectra correlations, researchers can confidently identify and characterize substituted anilines, which is a critical step in many areas of chemical research and development. This guide provides a foundational framework for such analyses, emphasizing the importance of a comparative approach for robust structural elucidation.

References

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved February 15, 2026, from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2006). Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • mzCloud. (2018). 4 Chloro 2 methylaniline. Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: aromatics. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroaniline hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • University of Georgia. (2023). Small molecule NMR sample preparation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 15, 2026, from [Link]

Sources

Comparative Chemotypes: Halogenated Anilines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, halogenated anilines are not merely building blocks; they are functional probes used to tune the electronic, steric, and metabolic profiles of a drug candidate. The choice between fluorine (F), chlorine (Cl), bromine (Br), and iodine (I) substitution on the aniline ring dictates three critical parameters: basicity (


) , lipophilicity (

)
, and metabolic liability .

This guide provides a comparative technical analysis of halogenated aniline derivatives, moving beyond simple property listing to explain the causality behind their behavior in synthesis and biological systems. It includes physicochemical datasets, reaction workflows, and experimental protocols to validate these properties in the lab.

Part 1: Physicochemical Profiling

The introduction of a halogen atom onto the aniline ring perturbs the lone pair availability on the nitrogen (basicity) and the overall solvation energy (lipophilicity).

The Comparative Dataset

The following table summarizes the key properties of para-substituted halogenated anilines compared to the unsubstituted parent.

PropertyAniline (

)
4-Fluoroaniline (

)
4-Chloroaniline (

)
4-Bromoaniline (

)
4-Iodoaniline (

)
Basicity (

of

)
4.604.653.983.863.78
Lipophilicity (

)
0.901.151.832.262.50
C-X Bond Energy (kcal/mol) 110 (C-H)126 (C-F)96 (C-Cl)81 (C-Br)65 (C-I)
Hammett Constant (

)
0.000.060.230.230.18
Van der Waals Radius (Å) 1.201.471.751.851.98
The Fluorine Anomaly

A critical observation for researchers is the


 anomaly of 4-fluoroaniline .
  • Expectation: Since Fluorine is the most electronegative element, one might expect 4-fluoroaniline to be the weakest base (strongest -I inductive effect).

  • Reality: It is nearly equipotent to aniline (4.65 vs 4.60).

  • Mechanism: The fluorine atom possesses a potent mesomeric effect (+M) due to the effective overlap of its

    
     orbitals with the aromatic 
    
    
    
    -system. This resonance donation pushes electron density back into the ring, counteracting the inductive withdrawal.
  • Contrast: Chlorine and Bromine have larger

    
     orbitals, resulting in poor orbital overlap with Carbon's 
    
    
    
    orbital. Consequently, their inductive withdrawal (-I) dominates, significantly lowering the
    
    
    to ~3.9.
Lipophilicity & Metabolic Blocking
  • Metabolic Stability: The C-F bond (126 kcal/mol) is metabolically inert. Substituting a hydrogen with fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for anilines.

  • Binding Affinity: Chlorine and Bromine provide a significant "lipophilic jump" (

    
     increase of ~1.0–1.3 units). This is often exploited to fill hydrophobic pockets in a target protein, though it comes at the cost of lower aqueous solubility.
    

Part 2: Synthetic Utility & Reactivity

The choice of halogen dictates the synthetic strategy. Halogens can serve either as deactivating substituents (affecting the amine) or reactive handles (for cross-coupling).

Strategic Decision Tree

The following diagram illustrates the decision logic for selecting a halogenated aniline based on the desired synthetic outcome.

G Start Select Halogenated Aniline Goal_Bio Goal: Modulate Bio-activity Start->Goal_Bio Goal_Syn Goal: Synthetic Handle Start->Goal_Syn Metab Block Metabolism? Goal_Bio->Metab Lipo Increase Lipophilicity? Goal_Bio->Lipo Coupling Cross-Coupling Type? Goal_Syn->Coupling Select_F Select 4-Fluoroaniline (High Metabolic Stability) Metab->Select_F Yes (C-F Bond) Select_Cl Select 4-Chloroaniline (Hydrophobic Filling) Lipo->Select_Cl Yes (LogP > 1.8) Buchwald Buchwald/Suzuki Coupling Coupling->Buchwald Pd-Catalysis SNAr SNAr Reaction Coupling->SNAr Nucleophilic Subst. Select_Br Select 4-Bromoaniline (Balanced Reactivity/Cost) Buchwald->Select_Br Select_I Select 4-Iodoaniline (Highest Reactivity) Buchwald->Select_I Select_F_SNAr Select 2/4-Fluoroaniline (Activated for SNAr) SNAr->Select_F_SNAr

Figure 1: Strategic selection of halogenated anilines based on medicinal chemistry goals (Bio-activity) vs. synthetic requirements (Reactive Handles).

Part 3: Experimental Protocols

This section provides two comparative protocols. The first demonstrates the electronic effect of halogens on nucleophilicity. The second demonstrates the site-selective utility of the halogen as a leaving group.

Protocol A: Competitive Acylation Assay (Nucleophilicity)

Objective: To experimentally quantify the difference in nucleophilicity between 4-fluoroaniline and 4-chloroaniline. Principle: 4-Fluoroaniline (higher


) should react faster than 4-chloroaniline (lower 

) with an electrophile due to the difference in electron density on the nitrogen.

Materials:

  • 4-Fluoroaniline (1.0 equiv)[1]

  • 4-Chloroaniline (1.0 equiv)[2]

  • Benzoyl Chloride (1.0 equiv - Limiting Reagent)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) anhydrous

  • HPLC/LC-MS for analysis

Workflow:

  • Preparation: Dissolve 1.0 mmol of 4-fluoroaniline and 1.0 mmol of 4-chloroaniline in 10 mL of dry DCM in a round-bottom flask.

  • Base Addition: Add 2.5 mmol of Triethylamine. Stir at 0°C.

  • Competition Initiation: Dropwise add 1.0 mmol of Benzoyl Chloride (dissolved in 2 mL DCM) over 5 minutes.

  • Reaction: Allow to warm to room temperature and stir for 30 minutes.

  • Quench: Add 10 mL saturated

    
    .
    
  • Analysis: Extract the organic layer and analyze via HPLC.

    • Expected Result: The ratio of N-(4-fluorophenyl)benzamide to N-(4-chlorophenyl)benzamide will be > 1:1 (typically ~3:1), confirming the superior nucleophilicity of the fluoro-derivative driven by resonance donation.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: To utilize 4-bromoaniline as an electrophile at the C-Br position while preserving the C-N bond, or coupling an external amine. Note: When using halo-anilines in Pd-coupling, the free amine can poison the catalyst or compete. This protocol uses a protected strategy for high yield.

Scenario: Coupling 4-bromoaniline with Phenylboronic acid (Suzuki) or Morpholine (Buchwald). Focus: C-Br activation.

Workflow Substrate 4-Bromoaniline Protection Step 1: Protection (Boc2O, THF) Substrate->Protection Intermediate N-Boc-4-bromoaniline Protection->Intermediate Coupling Step 2: Buchwald Coupling (Pd2(dba)3, XPhos, Morpholine) Intermediate->Coupling Deprotection Step 3: Deprotection (TFA/DCM) Coupling->Deprotection Product 4-Morpholinoaniline Deprotection->Product

Figure 2: Step-by-step workflow for utilizing 4-bromoaniline as a scaffold for C-N bond formation.

Detailed Protocol (Step 2 - The Coupling):

  • Reagents: N-Boc-4-bromoaniline (1.0 equiv), Morpholine (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (1.4 equiv).
  • Solvent: Toluene (degassed).

  • Procedure:

    • Charge an oven-dried vial with the Pd source, Ligand, and Base.

    • Add the Aryl Bromide and Toluene.

    • Stir for 1 minute, then add the Amine.

    • Heat to 100°C for 12 hours under Argon.

  • Why this works: The Br atom is the "Goldilocks" halogen here—reactive enough for oxidative addition with standard catalysts, but stable enough to survive the Boc-protection step. 4-Chloroaniline would require more specialized, bulky ligands (e.g., BrettPhos) and higher temperatures.

References

  • Basicity of Aniline Derivatives

    • Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants." This classic text establishes the

      
       of aniline (4.[3][4][5]6) and the effects of substituents.[6][3][4][5][7][8]
      
    • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). "Comparison of experimental and theoretical pKa values of substituted anilines." International Journal of Quantum Chemistry.

  • Metabolic Stability of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Describes the metabolic blocking effect of para-fluorine.

  • Buchwald-Hartwig Coupling Kinetics

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Details the reactivity order I > Br > Cl >> F.

  • Lipophilicity Data

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Provides the

      
       and 
      
      
      
      values for F, Cl, Br, I.

Sources

Technical Guide: Correlating Spectral Features with Substituent Effects in Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists.

Executive Summary: The Electronic Fingerprint

In drug discovery and materials science, the electronic environment of an aniline derivative dictates its reactivity, metabolic stability (pKa), and binding affinity. While the Hammett equation ($ \log(k/k_0) = \rho\sigma $) provides a thermodynamic framework for these effects, modern spectroscopy offers a direct, non-destructive method to quantify them.

This guide compares three primary spectroscopic modalities—UV-Vis, 1H NMR, and FT-IR —demonstrating how each correlates with Hammett substituent constants (


). We provide experimental protocols to validate these electronic effects, enabling researchers to predict reactivity without running kinetic assays.

Mechanistic Grounding: The Hammett-Spectral Link

The core principle linking spectroscopy to substituent effects is the modulation of electron density at the nitrogen center and the aromatic ring.

  • Electron Donating Groups (EDG): (e.g.,

    
    ) Increase electron density via resonance (
    
    
    
    ) or induction (
    
    
    ). This shields nuclei (NMR) and lowers bond force constants (IR).
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ) Decrease electron density via resonance (
    
    
    
    ) or induction (
    
    
    ). This deshields nuclei and increases conjugation energy (UV-Vis bathochromic shifts).
Visualization: Electronic Causality Flow

The following diagram illustrates how substituent nature translates into observable spectral data.

HammettLogic Substituent Substituent (X) Sigma Hammett Constant (σ) Substituent->Sigma Defines Density Electron Density (Ring/N) Sigma->Density Modulates UV UV-Vis: λmax Shift (HOMO-LUMO Gap) Density->UV Alters Energy Levels NMR NMR: Chemical Shift (δ) (Shielding) Density->NMR Changes Magnetic Env. IR IR: ν(N-H) Frequency (Bond Stiffness) Density->IR Modifies Force Constant

Figure 1: Causality map linking substituent properties to spectral outputs.

Comparative Analysis of Spectroscopic Methods

Method A: UV-Vis Spectroscopy (Electronic Transitions)

UV-Vis is the most sensitive method for detecting Intramolecular Charge Transfer (ICT) .

  • Mechanism: Substituents alter the HOMO-LUMO gap. Para-substituted anilines often exhibit a bathochromic (red) shift compared to benzene due to

    
     transitions.
    
  • Correlation: Strong linear correlation with electrophilic substituent constants (

    
    ).
    
  • Utility: Best for assessing conjugation length and potential photostability.

  • Limitation: Broad bands can obscure subtle electronic differences; highly solvent-dependent (solvatochromism).

Method B: 1H NMR Spectroscopy (Magnetic Environment)

NMR provides the most granular map of local electron density.

  • Mechanism:

    • Ring Protons: EDGs increase shielding (upfield shift, lower

      
      ). EWGs decrease shielding (downfield shift, higher 
      
      
      
      ).
    • Amine Protons (

      
      ):  Highly sensitive to acidity changes induced by substituents.
      
  • Correlation: Excellent linear fit with

    
     for aromatic protons.[1]
    
  • Utility: Best for structural verification and distinguishing inductive vs. resonance effects at specific ring positions.

  • Limitation:

    
     protons are exchangeable and sensitive to concentration/water, requiring dry DMSO-
    
    
    
    for accurate correlation.
Method C: FT-IR Spectroscopy (Bond Vibrational Energy)

IR directly measures bond strength and hybridization changes.

  • Mechanism: The N-H stretching frequency (

    
    ) changes as the N-lone pair participates in ring resonance.
    
    • EWGs: Induce greater

      
       character at Nitrogen (shorter C-N, stiffer N-H?), but often observed as higher 
      
      
      
      due to reduced electron density in the N-H bond.
  • Correlation: Moderate to Good. The symmetric and asymmetric stretches correlate with

    
    , but hydrogen bonding can skew results.
    
  • Utility: Best for solid-state characterization and assessing H-bond donor capability.

Data Summary: The "Hammett-Spectral" Matrix

The following table synthesizes expected trends for para-substituted anilines relative to unsubstituted aniline.

Substituent (X)Hammett

Electronic EffectUV-Vis

(nm)
1H NMR

(ppm)*
IR

(

)

-0.66Strong EDG (+R)Red Shift (Bathochromic)~6.3 (Upfield)~3350 (Lower)

-0.27Moderate EDG (+R)Red Shift~6.6~3380

-0.17Weak EDG (+I)Slight Red Shift~6.9~3400

(Ref)
0.00Standard280 nm (Ref) 7.1 (Ref) ~3430 (Ref)

+0.23Weak EWG (-I, +R)Slight Red Shift~7.2~3450

+0.78Strong EWG (-R)Strong Red Shift (ICT)**~8.0 (Downfield)~3500 (Higher)

*Note: NMR shifts are approximate relative to benzene (7.36 ppm) in


. EDGs shield ortho protons; EWGs deshield them.
**Note: Nitroaniline shows a massive redshift due to strong donor-acceptor conjugation (ICT), appearing yellow/orange.

Experimental Protocol: Validating Substituent Effects

To reliably correlate these features, strict control of solvent and concentration is required.

Workflow Visualization

Protocol cluster_Analysis 3. Parallel Analysis Step1 1. Synthesis/Purification (Recrystallize to >98% Purity) Step2 2. Sample Preparation (Standardize Conc. & Solvent) Step1->Step2 UV UV-Vis (10⁻⁵ M in MeOH) Scan 200-500nm Step2->UV NMR 1H NMR (10 mg in 0.6mL DMSO-d₆) TMS Reference Step2->NMR IR FT-IR (ATR or KBr Pellet) 16 Scans Step2->IR Step4 4. Data Correlation Plot δ/λ/ν vs. σₚ UV->Step4 NMR->Step4 IR->Step4

Figure 2: Standardized workflow for correlating spectral data.

Detailed Methodology
1. Sample Preparation (Critical for Consistency)
  • Purity: All aniline derivatives must be recrystallized (ethanol/water) or distilled. Impurities (oxidation products) drastically alter UV and NMR baselines.

  • Solvent Selection:

    • UV-Vis: Methanol (polar protic) or Acetonitrile (polar aprotic). Avoid Benzene (cutoff interference).

    • NMR:DMSO-d6 is preferred over

      
       for anilines because it disrupts intermolecular N-H...N hydrogen bonding, sharpening the amine proton signals for better integration and chemical shift correlation [1].
      
2. NMR Acquisition Parameters
  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Protocol: Acquire 16 scans with a 1-second relaxation delay.

  • Analysis: Focus on the ortho protons (relative to the amino group) and the para position (if unsubstituted). Plot

    
     vs. 
    
    
    
    .
3. UV-Vis Acquisition
  • Concentration: Dilute to approx.

    
     M to avoid aggregation effects (Beer-Lambert linearity).
    
  • Protocol: Baseline correct with pure solvent. Scan 200–600 nm.

  • Analysis: Identify

    
     for the 
    
    
    
    transition. Note that strong EWGs (like
    
    
    ) may create a new charge-transfer band >350 nm [2].

Interpretation of Results

The Hammett Plot

To validate your data, perform a linear regression analysis:



Where 

is the physical property (

,

, or

).
  • NMR Slope (

    
    ):  Positive slope expected. Higher 
    
    
    
    (EWG) leads to higher ppm (deshielding).
  • IR Slope (

    
    ):  Generally positive. Higher 
    
    
    
    leads to higher wavenumber (stiffer bond/less conjugation of lone pair).
  • UV-Vis: Often non-linear if mixing resonance (

    
    ) and inductive (
    
    
    
    ) effects, but generally, both strong EDG and EWG cause bathochromic shifts compared to benzene.
Troubleshooting Anomalies
  • Outliers in NMR: If the

    
     or 
    
    
    
    substituted anilines fall off the line, suspect hydrogen bonding with the solvent.
  • Steric Inhibition: Ortho-substituted anilines will likely deviate from the Hammett plot due to steric inhibition of resonance (twisting the bond), breaking the conjugation required for the electronic effect [3].

References

  • Vertex AI Search. (2025). Hammett Correlations in the 1H NMR Spectra of Some N-Aryldihalonicotinamides. University of Arkansas. 2

  • Leal, J., et al. (1988).[3] Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives. Zeitschrift für Physikalische Chemie. 3

  • University of Wisconsin. (2025). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. 4

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. 1

  • Asian Journal of Chemistry. (2025). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives. 5

Sources

Introduction: The Analytical Imperative for 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the cross-validation of analytical methods for the quantification of 4-Chloro-2,N-dimethylaniline, designed for researchers and drug development professionals. This document provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental protocols and data interpretation frameworks.

4-Chloro-2,N-dimethylaniline is a substituted aniline derivative that may appear as a process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Due to the potential toxicity associated with aromatic amines, regulatory agencies mandate strict control and accurate quantification of such impurities. The development and validation of robust analytical methods are therefore not merely a quality control exercise but a critical component of ensuring patient safety and regulatory compliance.

This guide addresses the crucial practice of cross-validation, a comparative process undertaken when two or more analytical methods are used to generate data within the same study or across different stages of drug development.[1] Cross-validation is essential to demonstrate data comparability, for instance, when transferring a method between laboratories or when replacing an established method with a newer, more efficient one. We will explore the cross-validation of a traditional HPLC-UV method against a more specific GC-MS method for the analysis of 4-Chloro-2,N-dimethylaniline, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Pillar 1: Selecting the Analytical Contestants

The choice of analytical techniques is the foundational step in any validation endeavor. The selection should be based on the physicochemical properties of the analyte and the intended purpose of the method.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a workhorse of the pharmaceutical industry. For 4-Chloro-2,N-dimethylaniline, a reverse-phase method is suitable. The molecule's aromatic ring provides a strong chromophore, making UV detection a straightforward and robust choice for quantification. This method is often favored for its simplicity, cost-effectiveness, and wide availability in quality control laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for analyzing volatile and semi-volatile compounds. 4-Chloro-2,N-dimethylaniline, with a boiling point of approximately 256°C, is amenable to GC analysis.[4] Coupling GC with a mass spectrometer provides exceptional specificity and sensitivity. The mass detector can unequivocally identify the compound based on its unique mass spectrum and fragmentation pattern, which is a significant advantage when dealing with complex matrices or co-eluting impurities.[5]

Pillar 2: The Cross-Validation Workflow: A Structured Approach

A successful cross-validation study is built upon a well-defined protocol. The objective is to demonstrate that the alternate method (e.g., GC-MS) produces results that are equivalent to the reference method (e.g., HPLC-UV) within predefined acceptance criteria.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Parallel Method Validation cluster_2 Validation Parameters cluster_3 Phase 3: Comparative Analysis Start Define Analytical Target Profile (ATP) & Acceptance Criteria Protocol Develop Cross-Validation Protocol per ICH Q2(R1) Start->Protocol HPLC_Val Method A: HPLC-UV Full Validation Protocol->HPLC_Val GCMS_Val Method B: GC-MS Full Validation Protocol->GCMS_Val Specificity Specificity & Forced Degradation HPLC_Val->Specificity GCMS_Val->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Sample_Analysis Analyze Identical Batches with Both Methods LOQ->Sample_Analysis Stat_Analysis Statistical Comparison of Results (e.g., F-test, t-test) Sample_Analysis->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion G Method_Comp Method Comparison HPLC-UV (Reference Method) GC-MS (Alternative Method) Validation_Params Key Validation Pillars Accuracy Precision Specificity Linearity Sensitivity (LOQ) Method_Comp:f1->Validation_Params:head Evaluated Against Method_Comp:f2->Validation_Params:head Evaluated Against Conclusion Equivalency Decision Validation_Params->Conclusion Informs

Sources

Bioisosteric Replacement of the Aniline Moiety: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aniline Paradox

In medicinal chemistry, the aniline moiety is a "privileged structure" found in numerous blockbuster drugs (e.g., Linezolid, Gefitinib). It serves as a critical hydrogen bond donor/acceptor and a scaffold for


-stacking interactions. However, it is simultaneously a notorious "structural alert."[1]

The metabolic activation of anilines into reactive quinone imines or nitrenium ions is a primary driver of idiosyncratic drug toxicity (IDT), mutagenicity (Ames positive), and methemoglobinemia.

This guide objectively compares the performance of the aniline moiety against its two most prominent bioisosteric classes: Aminopyridines (electronic replacements) and Bicyclo[1.1.1]pentylamines (saturated/geometric replacements).

The Liability: Mechanism of Aniline Toxicity

To engineer a safer molecule, one must understand the failure mode of the parent. The toxicity of aniline is not intrinsic to the ground state but arises from bioactivation.

Pathway Analysis

The primary danger lies in the Phase I oxidation by CYP450 enzymes (specifically CYP1A2 and CYP2C9).

AnilineMetabolism Aniline Aniline Moiety (Parent) N_OH N-Hydroxylamine (Intermediate) Aniline->N_OH CYP450 (Oxidation) Glucuronide N-Glucuronide (Safe Clearance) Aniline->Glucuronide UGT (Phase II) Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Acid/SULT Quinone Quinone Imine (Michael Acceptor) N_OH->Quinone -2H / Oxidation DNA_Adduct DNA/Protein Adduct (Genotoxicity/Hepatotoxicity) Nitrenium->DNA_Adduct Covalent Binding Quinone->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathway of aniline leading to toxicity vs. safe clearance.

Comparative Analysis of Bioisosteres

We evaluate replacements based on three Critical Quality Attributes (CQAs): Metabolic Stability (


) , Physicochemical Properties (LogD/Solubility) , and Electronic Profile (pKa) .
Alternative A: Aminopyridines (The Electronic Fix)

Replacing the phenyl ring with a pyridine reduces the electron density of the aromatic system.

  • Mechanism: The pyridine nitrogen acts as an electron sink, raising the oxidation potential and making the amine nitrogen less susceptible to CYP-mediated N-hydroxylation.

  • Trade-off: Significant shift in pKa and potential hERG liability depending on substitution.

Alternative B: Bicyclo[1.1.1]pentylamines (The Geometric Fix)

The "BCP" moiety is a saturated, non-aromatic spacer that mimics the vector of a para-substituted aniline.

  • Mechanism: It removes the aromatic system entirely, eliminating the possibility of quinone imine formation ("Escape from Flatland").

  • Trade-off: Loss of

    
    -stacking interactions; synthetic complexity.
    
Data Summary: Performance Metrics

The following table synthesizes data from comparative studies, including the optimization of the BMS


-secretase inhibitor series [1].
MetricAniline (Baseline)2-AminopyridineBicyclo[1.1.1]pentylamine (BCP)
Metabolic Stability (

)
Low (< 15 min)Medium (30-60 min)High (> 120 min)
Genotoxicity Risk High (Ames +)ModerateLow (Ames -)
Solubility (

)
Low (< 5)Moderate (~50)High (> 200)
pKa (Conj. Acid) ~4.6~6.8~8-9 (More basic)
Geometry (Distance) 2.8 Å (Flat)2.8 Å (Flat)1.85 Å (3D)
LogD High (Lipophilic)ModerateLow (Improved polarity)

Analyst Insight: While Aminopyridines are a "safe" conservative change, BCP offers a transformative improvement in physicochemical properties (solubility and metabolic stability) by increasing fraction sp3 (


), provided the target pocket can accommodate the bulkier aliphatic cage.

Experimental Protocols

To validate these replacements in your own pipeline, use the following self-validating workflows.

Protocol A: Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance (


) improvement of the bioisostere preventing oxidative metabolism.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS.[2][3][4]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add test compound (final conc. 1

    
    , <0.1% DMSO). Initiate reaction by adding NADPH (1 mM final).
    
    • Control: Run a "No NADPH" control to detect non-metabolic degradation.

    • Reference: Include Verapamil (high clearance) and Warfarin (low clearance).

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
Protocol B: Ames Test (Salmonella Mutagenicity)

Purpose: To confirm the removal of genotoxic liability.

Workflow:

  • Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay +/- S9 rat liver fraction (to mimic metabolic activation).

  • Dosing: Treat bacteria with test compound (5 concentrations, e.g., 0.5 to 5000

    
    /plate) in soft agar overlay.
    
  • Incubation: 48 hours at 37°C.

  • Readout: Count revertant colonies (His+).

    • Pass Criteria: No dose-dependent increase in revertants; colony count < 2x solvent control.

Strategic Decision Framework

Use this logic flow to select the appropriate bioisostere for your lead series.

BioisostereSelection Start Start: Aniline Liability Identified Check_Pi Is Pi-Stacking Critical for Potency? Start->Check_Pi Check_pKa Is Basic pKa Tolerated? Check_Pi->Check_pKa Yes Check_Sol Is Solubility/Metab Stability Poor? Check_Pi->Check_Sol No Yes_Pi Yes Heterocycle Use Aminopyridine/Pyrimidine (Retains Aromaticity) Select_2AP Select 2-Aminopyridine (pKa ~6.8) Check_pKa->Select_2AP Yes Select_3AP Select 3-Aminopyridine (pKa ~6.0) Check_pKa->Select_3AP No No_Pi No Select_BCP Select Bicyclo[1.1.1]pentane (Max Solubility/Stability) Check_Sol->Select_BCP Yes (Critical Issue) Select_Fluoro Select Fluoro-Aniline (Minor Steric Change) Check_Sol->Select_Fluoro No (Minor Issue)

Figure 2: Decision tree for selecting aniline bioisosteres based on SAR requirements.

References

  • Stepan, A. F., et al. (2012).[5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. 
    
  • Mykhailiuk, P. K. (2019).[5][6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839–2849.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Pritchard, J. F., et al. (2024). "Microsomal Stability Assay Protocols in Drug Discovery." Protocols.io.

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis, 31(6), 347-364.

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Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Mandate

4-Chloro-2,N-dimethylaniline (CAS: 30273-07-5) is not a standard laboratory reagent. It is a halogenated aromatic amine with high lipophilicity. Unlike common acids or bases, the primary danger here is silent dermal absorption leading to methemoglobinemia—a condition where your blood loses the ability to carry oxygen.

Immediate Action Required:

  • Stop Work if you are relying on standard 4-mil nitrile examination gloves. They offer insufficient protection against prolonged contact with this substance.

  • Mandatory Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Core PPE Strategy: Implement a "Defense in Depth" approach using laminate barrier gloves (Silver Shield/4H) under disposable nitrile for dexterity.

Hazard Identity & Mechanistic Risk

To protect yourself, you must understand the mechanism of toxicity. This substance is an aniline derivative .

The Methemoglobinemia Pathway

When 4-Chloro-2,N-dimethylaniline enters the bloodstream (via skin or inhalation), it undergoes hepatic metabolism. The N-methyl group is oxidized, producing reactive metabolites (N-hydroxylamines).

  • Oxidation: These metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ).
  • Oxygen Starvation:

    
     cannot bind oxygen effectively. Furthermore, it shifts the oxygen-dissociation curve to the left, preventing remaining normal hemoglobin from releasing oxygen to tissues.
    
  • Symptoms: Cyanosis (blue lips/fingernails), dizziness, fatigue, and in severe cases, cardiac arrhythmia or coma.

GHS Classification (Derived from Analogs)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic) or 4 (Harmful). Treat as Toxic.

  • STOT-RE: May cause damage to blood/organs through prolonged exposure.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. You must upgrade to Chemical-Specific PPE .

Hand Protection: The "Double-Glove" Protocol

Aromatic amines permeate standard nitrile rubber rapidly. You require a Laminate Barrier .

LayerGlove TypeBrand ExamplesFunction
Inner (Barrier) EVOH/PE Laminate Ansell Silver Shield®, Honeywell 4H®Impermeable Shield. Provides >4 hours breakthrough time against aromatics.
Outer (Sacrificial) Nitrile (min 5 mil) TouchNTuff®, Kimtech™ PurpleMechanical Protection. Protects the inner glove from tears and provides grip. Change immediately upon splash.

Critical Note: Do not wear only Silver Shield gloves if handling slippery glassware; they are slick and offer poor grip. The outer nitrile glove is essential for tactile control.

Respiratory Protection[2][5]
  • Primary Control: Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If outside hood): Full-face respirator with ABEK-P3 combination cartridges.

    • A: Organic Vapors (Brown)

    • B: Inorganic Vapors (Grey)

    • E: Acid Gases (Yellow)

    • K: Ammonia/Amines (Green) - Crucial for anilines

    • P3: Particulates (White)

Body Protection[5]
  • Lab Coat: Standard cotton coats absorb liquids and hold them against the skin.

  • Requirement: Wear a Tyvek® (Type 5/6) or chemically resistant apron over the lab coat to prevent saturation in case of a spill.

Operational Workflow: Step-by-Step

This workflow is designed to minimize the "Zone of Contamination."

SafetyProtocol cluster_emergency Emergency Path Start START: Preparation CheckHood 1. Verify Fume Hood (Flow > 0.5 m/s) Start->CheckHood DonPPE 2. Don PPE: Laminate Inner + Nitrile Outer Gloves CheckHood->DonPPE Weighing 3. Weighing/Dispensing (Use disposable spatula) DonPPE->Weighing Solubilization 4. Solubilization (Keep container closed when not in use) Weighing->Solubilization Avoid Aerosols Waste 5. Waste Segregation (Double-bagged, labeled 'Toxic') Solubilization->Waste Decon 6. Decontamination (Wipe surfaces with dilute HCl, then soap) Waste->Decon DoffPPE 7. Doffing Sequence (Outer gloves -> Gown -> Inner gloves) Decon->DoffPPE Wash 8. Hygiene (Wash hands with soap/water for 2 min) DoffPPE->Wash Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Absorb Absorb with Vermiculite (Do NOT use paper towels) Evacuate->Absorb

Figure 1: Operational logic flow for handling high-hazard aromatic amines.

Phase 1: Preparation
  • Clear the Hood: Remove unnecessary equipment to prevent turbulence.

  • Prepare Decon Solution: 10% HCl (to protonate the amine, making it water-soluble and less volatile) and a surfactant (soap water).

  • Line the Surface: Place an absorbent, plastic-backed bench liner in the hood.

Phase 2: Handling
  • Weighing: If the substance is solid, use a static-free disposable spatula. If liquid, use a positive-displacement pipette to prevent dripping.

  • Solvent Choice: If dissolving, be aware that organic solvents (DMSO, Methanol) can enhance skin permeation. The "Double-Glove" rule is non-negotiable here.

  • Vessel Management: Keep all vessels capped. Do not leave open beakers of the substance.[2][4]

Phase 3: Decontamination & Disposal
  • Wipe Down: Wipe all tools and the hood surface with the 10% HCl solution, followed by soap and water.

  • Waste:

    • Solid Waste: Contaminated gloves, paper towels, and liners go into a hazardous waste bag labeled "Toxic - Organic Amine."

    • Liquid Waste: Segregate into "Halogenated Organic" waste streams. Do not mix with oxidizers (Nitric acid), as this can cause violent reactions.

Emergency Response

Skin Exposure

Time is critical.

  • Doff: Immediately remove contaminated clothing/gloves.[5]

  • Wash: Rinse skin with copious amounts of water and soap for at least 15 minutes .[6] Do not scrub hard, as abrasion increases absorption.

  • Medical: Seek immediate medical attention. Inform the physician of potential Methemoglobinemia .[3]

Spill Cleanup
  • Isolate: Evacuate the immediate area.

  • PPE: Wear full PPE (including respiratory protection) before re-entering.

  • Absorb: Use vermiculite or sand. Do not use sawdust (fire hazard with amines).

  • Neutralize: Treat the spill area with dilute acid (acetic or dilute HCl) to neutralize the amine, then clean with soap.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136530, 4-Chloro-N,N-dimethylaniline. Retrieved from [Link]

  • Honeywell Safety Products. Silver Shield® / 4H® Chemical Permeation Guide. Retrieved from [Link] (General reference for laminate glove permeation against aromatic amines).

  • European Chemicals Agency (ECHA). Substance Information: Chloroanilines.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. Retrieved from [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment required by local regulations (e.g., COSHH, OSHA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.